Ceftiofur
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11+/t12-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXIWJRIFEVQY-HURQQZHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120882-20-4, 80370-57-6 | |
| Record name | (6R,7R)-7-((E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((furan-2-carbonylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120882204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80370-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6R,7R)-7-((E)-2-(2-AMINOTHIAZOL-4-YL)-2-(METHOXYIMINO)ACETAMIDO)-3-((FURAN-2-CARBONYLTHIO)METHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAN163YXK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEFTIOFUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Ceftiofur S Antimicrobial Action
Biochemical Targeting of Bacterial Cell Wall Synthesis
The bactericidal activity of ceftiofur (B124693) is a direct consequence of its interference with the formation of peptidoglycan, the primary structural component of the bacterial cell wall. nbinno.com This interference ultimately leads to cell lysis and death. chemicalbook.comnih.gov
This compound exerts its antimicrobial effect by binding to and inactivating penicillin-binding proteins (PBPs). chemicalbook.comnih.gov PBPs are enzymes located on the inner membrane of the bacterial cell wall that are crucial for the final steps of peptidoglycan synthesis. nih.gov this compound has demonstrated activity against a broad spectrum of both Gram-positive and Gram-negative bacteria by targeting these essential proteins. nbinno.com Its targets include pathogens such as Pasteurella multocida, Mannheimia haemolytica, Actinobacillus pleuropneumoniae, and Streptococcus suis. scirp.orgresearchgate.net
| Bacterial Species | Susceptibility to this compound | Primary PBP Target(s) |
|---|---|---|
| Pasteurella multocida | Susceptible | Data not available in provided sources |
| Mannheimia haemolytica | Susceptible | Data not available in provided sources |
| Actinobacillus pleuropneumoniae | Susceptible | Data not available in provided sources |
| Streptococcus suis | Susceptible | Data not available in provided sources |
| Escherichia coli | Variable | Data not available in provided sources |
The binding of this compound to PBPs directly inhibits their transpeptidase activity. nbinno.com This enzymatic action is responsible for the cross-linking of peptidoglycan chains, a critical step in providing the cell wall with its structural strength and rigidity. chemicalbook.comnih.gov By preventing this cross-linkage, this compound weakens the bacterial cell wall, leading to a loss of osmotic stability and subsequent cell lysis. nbinno.com This mechanism of action is characteristic of beta-lactam antibiotics, a class to which this compound belongs.
Pro-drug Activation and Active Metabolite Formation
This compound is administered as a pro-drug and undergoes rapid metabolism in the body to form its primary active metabolite. frontiersin.org This biotransformation is crucial for its therapeutic effect.
Following administration, this compound is quickly metabolized through the enzymatic hydrolysis of its thioester bond. frontiersin.orgnih.gov This cleavage results in the formation of desfuroylthis compound (B1239554) (DFC) and furoic acid. frontiersin.orgfao.org DFC is the principal and microbiologically active metabolite of this compound, retaining the essential beta-lactam ring required for antibacterial activity. frontiersin.org This conversion happens so rapidly that unmetabolized this compound is often undetectable in the blood shortly after administration. europa.eu Further metabolism of DFC can lead to the formation of other compounds, such as desfuroylthis compound cysteine disulfide. europa.eunih.gov
The bioactivation of this compound and the antimicrobial activity of its metabolite, DFC, are dependent on specific structural features. The presence of the beta-lactam ring is paramount for its ability to bind to and inhibit PBPs. frontiersin.orgresearchgate.net The thioester bond in the parent this compound molecule is the site of cleavage for its conversion to the active DFC. fao.org The aminothiazole and methoxyimino moieties at the C-7 position of the cephalosporin (B10832234) structure contribute to its broad spectrum of activity and its resistance to beta-lactamases, enzymes that can inactivate many beta-lactam antibiotics. researchgate.net
Pharmacodynamic Principles of this compound's Bactericidal Effects
The pharmacodynamics of this compound describe the relationship between drug concentration and its antimicrobial effect. This compound exhibits concentration-dependent bactericidal activity. nih.gov A key pharmacodynamic parameter associated with the efficacy of cephalosporins is the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen. nih.gov Studies have shown that this compound's killing action is time-dependent. nih.gov A bactericidal effect, typically defined as a 3- to 4-log10 reduction in bacterial count, is achieved at concentrations that are multiples of the MIC. nih.gov For instance, against M. haemolytica, a bactericidal effect was observed at twice the MIC. nih.gov
| Pharmacodynamic Parameter | Description | Significance for this compound |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | A key measure of the potency of this compound against a specific pathogen. nih.gov |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antibiotic that kills 99.9% of the bacteria. | A small difference between MIC and MBC values confirms the bactericidal activity of this compound. nih.gov |
| Time-dependent killing | The antimicrobial effect is dependent on the duration the concentration is above the MIC. | This compound's efficacy is linked to the time its concentration exceeds the MIC of the infecting organism. nih.govnih.gov |
| Post-Antibiotic Effect (PAE) | Persistent suppression of bacterial growth after a brief exposure to an antibiotic. | This compound exhibits a post-antibiotic effect, contributing to its overall therapeutic efficacy. nih.gov |
Time-Dependent Killing and Concentration-Dependent Dynamics
This compound, a third-generation cephalosporin, primarily exhibits a time-dependent mechanism of bactericidal activity. avma.orgnih.gov This characteristic, common to beta-lactam antibiotics, means that the key determinant of its efficacy is the duration for which the drug concentration in the plasma or at the site of infection remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. nih.govnih.govderangedphysiology.com The therapeutic goal is to optimize the dosing interval to ensure that drug concentrations consistently exceed the pathogen's MIC for a significant portion of the time. nih.gov For cephalosporins, bactericidal activity approaches its maximum when the concentration is maintained above the MIC for 40-50% of the dosing interval. derangedphysiology.com
While fundamentally time-dependent, research indicates that this compound's antimicrobial action can also possess concentration-dependent attributes against certain pathogens. Studies involving time-kill curves, which measure the rate of bacterial killing over time at various antibiotic concentrations, have demonstrated that increasing concentrations of this compound can lead to a more rapid and extensive reduction in bacterial viability for some species. nih.gov
For instance, in an in vitro and ex vivo study against Streptococcus suis, a mixture of this compound and its metabolite desfuroylthis compound (DFC) displayed a concentration-dependent bactericidal effect; as the drug concentrations increased, the killing effect became more rapid and profound. nih.gov The same study noted that the ratio of Minimum Bactericidal Concentration (MBC) to MIC was 2:1, which suggests a tendency towards concentration-dependent activity. nih.gov Similarly, in vitro and ex vivo time-kill curve analyses for Pasteurella multocida in goats confirmed a time-dependent killing action. researchgate.netnih.gov The post-antibiotic effect (PAE) of this compound, which is the suppression of bacterial growth after the antibiotic has been removed, has also been shown to be concentration-dependent, with the effect extending as the drug concentration and exposure time increase. nih.gov
This dual dynamic suggests that while the duration above MIC (T>MIC) is the primary driver of this compound's success, achieving higher peak concentrations (Cmax) relative to the MIC can contribute to a more efficient and faster bacterial elimination.
| Primary Killing Mechanism | Secondary Dynamic | Supporting Evidence | Pathogen Example | Reference |
|---|---|---|---|---|
| Time-Dependent | N/A | Efficacy is best predicted by the time the concentration remains above the MIC. This is a characteristic feature of β-lactam antibiotics. | General pathogens | avma.orgnih.gov |
| Time-Dependent | Concentration-Dependent | Time-kill curves showed that increasing drug concentrations led to more rapid and radical killing effects. The MBC/MIC ratio was 2:1. | Streptococcus suis | nih.gov |
| Time-Dependent | N/A | In vitro and ex vivo time–kill curves demonstrated a time-dependent killing action of the drug. | Pasteurella multocida | researchgate.netnih.gov |
| N/A | Concentration-Dependent Post-Antibiotic Effect (PAE) | PAE was extended along with the increase of co-cultured time and this compound concentration. | Pasteurella multocida | nih.gov |
Establishment of Pharmacodynamic Indices (e.g., AUC/MIC, T>MIC) in Animal Models
To optimize therapeutic regimens and predict the clinical efficacy of this compound, pharmacokinetic-pharmacodynamic (PK/PD) indices are established in target animal models. These indices integrate the pharmacokinetic profile of the drug (what the body does to the drug) with its pharmacodynamic activity (what the drug does to the bacteria). For time-dependent antibiotics like this compound, the most critical PK/PD index is the percentage of the dosing interval that the drug concentration exceeds the MIC (%T>MIC). researchgate.netfrontiersin.org Another commonly evaluated index is the ratio of the 24-hour Area Under the Concentration-Time Curve to the MIC (AUC/MIC). nih.govnih.gov
Research across various animal species has focused on determining the target values for these indices required for clinical and bacteriological cure against key veterinary pathogens. For cephalosporins, a %T>MIC of at least 50%, and preferably 80% or more of the dosing interval, is often targeted to achieve an optimal bactericidal effect and minimize the development of resistance. frontiersin.org
Studies in swine infected with P. multocida have established specific AUC(0–24h)/MIC targets. The values required for bacteriostatic action (inhibiting growth), bactericidal action (killing bacteria), and bacterial elimination were determined to be 44.02 h, 89.40 h, and 119.90 h, respectively. nih.gov In a study on domestic goats, a single administration of this compound crystalline-free acid against P. multocida (with a target MIC90 of 0.20 μg/mL) resulted in a calculated T>MIC90 of 192 hours and an AUC(24h)/MIC90 of 302 hours, indicating a prolonged period of effective concentration. nih.gov
In newborn calves with endotoxemia, this compound administered at 2.2 mg/kg achieved plasma concentrations greater than or equal to 2.0 µg/mL for over 80% of the 46-hour study duration, meeting the desired pharmacodynamic target for major pathogens. nih.gov Similarly, modeling in dogs predicted that a standard dose could achieve a T>MIC target of 80% with a high probability (>90%) for pathogens with an MIC ≤0.5 μg/mL. nih.govfrontiersin.org These studies are crucial for establishing rational dosage regimens that maximize the probability of therapeutic success.
| Animal Model | Pathogen | PK/PD Index | Target/Result Value | Reference |
|---|---|---|---|---|
| Swine | Pasteurella multocida | AUC0–24h/MIC (Bacteriostatic) | 44.02 h | nih.gov |
| Swine | Pasteurella multocida | AUC0–24h/MIC (Bactericidal) | 89.40 h | nih.gov |
| Swine | Pasteurella multocida | AUC0–24h/MIC (Elimination) | 119.90 h | nih.gov |
| Swine | Streptococcus suis | AUC0–24h/MIC (Bacteriostatic) | 6.54 h | nih.gov |
| Swine | Streptococcus suis | AUC0–24h/MIC (Bactericidal) | 9.69 h | nih.gov |
| Swine | Streptococcus suis | AUC0–24h/MIC (Eradication) | 11.49 h | nih.gov |
| Domestic Goats | Pasteurella multocida (MIC90 = 0.20 µg/mL) | T>MIC90 | 192 h | researchgate.netnih.gov |
| Domestic Goats | Pasteurella multocida (MIC90 = 0.20 µg/mL) | AUC24h/MIC90 | 302 h | researchgate.netnih.gov |
| Newborn Calves (endotoxemic) | Major pathogens (MIC ≤2.0 µg/mL) | %T>MIC | >80% of 46-hour interval | nih.gov |
| Beagle Dogs | E. coli (MIC ≤0.5 µg/mL) | %T>MIC (Target: ≥80%) | >90% Probability of Target Attainment | nih.govfrontiersin.org |
| Beagle Dogs | Pathogens (MIC ≈1.0 µg/mL) | %T>MIC (Target: ≥80%) | ~60% Probability of Target Attainment | nih.govfrontiersin.org |
Molecular Mechanisms and Epidemiology of Antimicrobial Resistance to Ceftiofur
Enzymatic Inactivation by Beta-Lactamases
Beta-lactamases are a diverse group of enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics, rendering them inactive. This is a major mechanism of resistance to ceftiofur (B124693) in Gram-negative bacteria, particularly within the Enterobacteriaceae family. oup.com
Classification and Characterization of Relevant Beta-Lactamases Hydrolyzing this compound (e.g., ESBLs, AmpC)
Beta-lactamases are classified based on their amino acid sequence (Ambler classification) or their functional characteristics (Bush-Jacoby-Medeiros classification). Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases are particularly relevant to this compound resistance.
ESBLs are enzymes, often derived from TEM-1 or SHV-1 beta-lactamases, that have acquired the ability to hydrolyze extended-spectrum cephalosporins like this compound. oup.comoup.com They are typically inhibited by beta-lactamase inhibitors such as clavulanic acid. oup.com CTX-M-type ESBLs are currently the most predominant cephalosporin-degrading enzymes in Escherichia coli of poultry origin, with CTX-M-55 being a common subtype. mdpi.com Other ESBLs like TEM-52, TEM-106, CTX-M-1, CTX-M-2, CTX-M-14, and CTX-M-15 have also been identified in this compound-resistant E. coli isolates from animals. nih.gov
AmpC beta-lactamases are another important group that confers resistance to this compound. These enzymes are often chromosomally encoded but can also be plasmid-mediated. oup.com Unlike most ESBLs, AmpC beta-lactamases are generally not inhibited by clavulanic acid. oup.com Plasmid-mediated AmpC enzymes, such as CMY-2, are of significant concern due to their mobility and ability to spread among different bacterial species. nih.govasm.orgcore.ac.uk CMY-2 is a prevalent plasmid-mediated AmpC beta-lactamase found in E. coli and Salmonella enterica from animal sources. nih.govasm.orgoup.com
Some studies have also identified metallo-beta-lactamases (MBLs) capable of degrading this compound, such as those found in Bacillus cereus isolates from bovine intestinal tracts. nih.govresearchgate.net MBLs differ from ESBLs and AmpC enzymes in that they require a metal ion (usually zinc) for activity and can hydrolyze a broad range of beta-lactams, including carbapenems. oup.com
Molecular Epidemiology of Plasmid-Mediated Beta-Lactamase Genes (e.g., blaCMY-2, blaCTX-M) in Animal Isolates
The genes encoding plasmid-mediated beta-lactamases, particularly blaCMY-2 and blaCTX-M, are widespread in bacterial populations from food-producing animals globally. mdpi.comoup.comasm.orgnih.govresearchgate.net These genes are frequently located on mobile genetic elements (MGEs), such as plasmids, which facilitates their dissemination among different bacterial strains and species. oup.comnih.govbohrium.comuconn.eduoup.com
blaCMY-2 is one of the most prevalent plasmid-mediated AmpC genes in E. coli and Salmonella isolates from cattle and poultry. mdpi.comnih.govasm.orgnih.govfrontiersin.org It is often found on various plasmid types, including IncA/C, IncI1, and IncK plasmids. core.ac.ukoup.comnih.gov The association of blaCMY-2 with specific plasmid types, such as IncA/C3-ST3 and IncI1-ST12, has been observed in E. coli from diseased pigs, indicating successful horizontal dissemination. nih.gov
blaCTX-M genes, encoding ESBLs, are also highly prevalent in animal isolates. Different blaCTX-M subtypes, such as blaCTX-M-1, blaCTX-M-14, blaCTX-M-15, and blaCTX-M-32, and blaCTX-M-55 have been reported in E. coli from poultry and cattle. mdpi.comnih.govnih.govplos.org These genes are commonly found on conjugative plasmids, with IncF plasmids being frequently reported vehicles for blaCTX-M genes. asm.org The co-occurrence of different beta-lactamase genes, such as blaCMY-2 and blaCTX-M, on the same plasmids or in the same isolates further contributes to increased resistance levels and poses therapeutic challenges. nih.govnih.gov
The molecular epidemiology reveals that both clonal expansion of resistant strains and horizontal transfer of resistance plasmids contribute to the spread of this compound resistance in animal populations. asm.orgnih.gov For example, studies have shown the presence of specific E. coli sequence types (STs), such as ST131 and ST38, carrying blaCMY-2 in isolates from humans, animals, and food, suggesting potential transmission along the food chain. core.ac.uk
Horizontal Gene Transfer Dynamics of this compound Resistance Determinants
Horizontal gene transfer (HGT) is a critical driver of the dissemination of antimicrobial resistance genes, including those conferring resistance to this compound. bohrium.comuconn.edunih.gov The primary mechanisms of HGT in bacteria are conjugation, transduction, and transformation. uconn.edu Conjugation, which involves the direct transfer of genetic material between bacterial cells through cell-to-cell contact, is considered the main mechanism for the spread of plasmid-mediated resistance genes. uconn.edu
Plasmids carrying blaCMY-2 and blaCTX-M genes are often conjugative, allowing them to transfer resistance determinants to susceptible bacteria. oup.comresearchgate.net Studies have demonstrated the successful transfer of blaCTX-M and blaCMY-2 genes via conjugation to recipient E. coli and Salmonella strains. oup.comresearchgate.net The presence of these resistance genes on highly mobile genetic elements allows for their rapid spread within and between different bacterial populations in animal environments. bohrium.comuconn.edu
The gastrointestinal tract of food animals is considered an important environment for HGT due to its high bacterial density and the selective pressure exerted by antimicrobial use. uconn.edu This environment facilitates the exchange of resistance genes between commensal bacteria and potential pathogens. oup.comuconn.eduresearchgate.net The co-location of multiple resistance genes on the same MGEs, such as plasmids and integrons, can lead to the co-selection of resistance to multiple antimicrobial agents, even when only one is used. bohrium.comoup.comresearchgate.net
The dynamic nature of HGT means that resistance determinants can move not only between bacteria of the same species but also across different species, including between bacteria in animals and humans. oup.combohrium.comuconn.edu This interspecies and inter-host transfer highlights the public health implications of antimicrobial resistance in animal populations. oup.combohrium.com
Alterations in Penicillin-Binding Proteins (PBPs) Conferring this compound Resistance
Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. This compound and other beta-lactam antibiotics exert their effects by binding to and inhibiting the transpeptidase activity of PBPs. nih.govresearchgate.netetflin.comnih.gov Alterations in PBPs can lead to reduced affinity for beta-lactam antibiotics, thereby conferring resistance. oup.comresearchgate.netetflin.comnih.govplos.org
Mutational Changes in PBP Affinity and Expression Levels
Mutations in the genes encoding PBPs can lead to amino acid substitutions in the protein structure, particularly in the transpeptidase domain which contains the active site where beta-lactams bind. researchgate.netplos.orgnih.govfrontiersin.org These mutations can reduce the binding affinity of the PBP for this compound, allowing cell wall synthesis to continue even in the presence of the antibiotic. researchgate.netetflin.comnih.govplos.orgnih.gov
Studies in Streptococcus suis isolates from diseased pigs have identified specific PBP alterations associated with reduced susceptibility to this compound. researchgate.net Mutations in PBP1a (e.g., S477D/G), PBP2a (e.g., E549Q and A568S), PBP2b (e.g., T625R), and PBP2x (e.g., Q453H) have been strongly associated with decreased this compound susceptibility in this species. researchgate.net In Enterococcus cecorum, mutations in the PBP2x superfamily, including specific amino acid changes (Thr335Ile, Met346Thr, Gln366Lys, Trp377Ser, and Leu382Ile), have been linked to this compound resistance. mdpi.com
The level of resistance can be influenced by the accumulation of multiple mutations in different PBPs. nih.govresearchgate.net For example, in Streptococcus pneumoniae, high-level resistance to third-generation cephalosporins can be achieved through concurrent mutations in PBP2x and PBP1a. frontiersin.orgresearchgate.net
Mutations can also potentially influence PBP expression levels, although reduced affinity is considered a more common mechanism of resistance mediated by PBP alterations. nih.govplos.org
Acquisition of Novel or Modified PBPs
In addition to point mutations, bacteria can acquire resistance through the acquisition of entirely novel PBP genes or mosaic PBP genes. oup.cometflin.comnih.govresearchgate.net Mosaic PBPs are chimeric proteins resulting from recombination events between PBP genes from different bacterial strains or species. etflin.comresearchgate.net These mosaic genes often encode PBPs with significantly reduced affinity for beta-lactam antibiotics. etflin.comresearchgate.net
The acquisition of mosaic PBP genes is a well-established mechanism of beta-lactam resistance in Streptococcus pneumoniae, often involving recombination with PBP genes from related species like Streptococcus mitis and Streptococcus oralis. etflin.comresearchgate.net While this mechanism is prominently described in streptococci, the acquisition of novel or modified PBPs can contribute to resistance in other bacterial species as well. oup.comnih.gov
The presence of alternative or modified PBPs that are less susceptible to inhibition by this compound allows bacteria to maintain cell wall synthesis in the presence of the antibiotic, thereby conferring resistance. oup.comnih.gov
Here is a table summarizing key beta-lactamases and genes discussed:
| Compound Name | PubChem CID |
| This compound | 5479528 |
| Clavulanic Acid | 3000012 |
| Cefoxitin | 5747881 |
| Cefepime | 5479530 |
| Aztreonam | 51973 |
| Imipenem | 5280439 |
| Meropenem | 5282475 |
| Ceftriaxone (B1232239) | 5479531 |
| Cephalosporin (B10832234) C | 5747880 |
| Cephalexin | 2793 |
| Cefradine | 38935 |
| Ampicillin | 6249 |
| Amoxicillin | 33411 |
Here is a table summarizing some of the beta-lactamases and associated genes involved in this compound resistance in animal isolates:
| Beta-Lactamase Type | Examples | Associated Genes (e.g., bla) | Bacterial Species | Animal Hosts | Plasmid Association |
| ESBL | CTX-M-1, CTX-M-2, CTX-M-14, CTX-M-15, CTX-M-32, CTX-M-55, TEM-52, TEM-106, SHV-2 | blaCTX-M, blaTEM, blaSHV | Escherichia coli, Salmonella enterica, Klebsiella pneumoniae | Poultry, Cattle, Swine, Corvids | IncF, IncI1, IncN, IncHI2 |
| AmpC | CMY-2 | blaCMY-2 | Escherichia coli, Salmonella enterica | Poultry, Cattle, Swine, Corvids | IncA/C, IncI1, IncK, IncFIB, IncB/O/K/Z |
| Metallo-beta-lactamase | Bacillus cereus | Cattle |
Here is a table summarizing some PBP alterations associated with this compound resistance:
| Bacterial Species | PBP Involved | Example Mutations/Alterations | Mechanism |
| Streptococcus suis | PBP1a, PBP2a, PBP2b, PBP2x | PBP1a (S477D/G), PBP2a (E549Q, A568S), PBP2b (T625R), PBP2x (Q453H) | Reduced affinity for this compound |
| Enterococcus cecorum | PBP2x superfamily | Thr335Ile, Met346Thr, Gln366Lys, Trp377Ser, Leu382Ile | Reduced affinity for this compound |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic PBPs, accumulation of mutations | Reduced affinity for beta-lactams including cephalosporins |
Role of Efflux Pump Systems in Reduced this compound Susceptibility
Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to resistance. nih.govfrontiersin.org This mechanism can provide intrinsic resistance to a wide range of drugs. nih.govasm.org
In Gram-negative bacteria, resistance-nodulation-division (RND) superfamily efflux systems, such as AcrAB-TolC in Escherichia coli, are particularly important and can extrude a broad spectrum of antibiotics. nih.govfrontiersin.orgasm.org While efflux pumps are recognized as a key mechanism of drug resistance, their specific contribution to reduced this compound susceptibility in various animal pathogens is an area of ongoing research. Studies have investigated the role of efflux systems in resistance to other compounds, and the general principle of efflux applies to beta-lactams like this compound. nih.govredalyc.org For instance, research on Salmonella isolates resistant to this compound and disinfectants screened for efflux systems, although in that specific study, efflux was not observed as the resistance mechanism. redalyc.org However, the potential for efflux pumps to contribute to this compound resistance, possibly in conjunction with other mechanisms, is acknowledged. frontiersin.org
Outer Membrane Permeability Alterations Affecting this compound Uptake
The outer membrane of Gram-negative bacteria acts as a barrier, regulating the passage of molecules, including antibiotics, into the cell. mdpi.com Alterations in the composition or expression of outer membrane proteins, particularly porins, can affect the uptake of antibiotics and contribute to resistance. mdpi.comasm.org
Reduced permeability through outer membrane porins can be a mechanism of resistance to beta-lactam antibiotics. mdpi.com Changes in porin channels can lead to decreased influx of hydrophilic compounds like this compound, thereby reducing its intracellular concentration and effectiveness. mdpi.com Studies have shown that mutations affecting outer membrane and lipopolysaccharide structure can activate regulatory systems that lead to porin downregulation, contributing to resistance to cephalosporins like cefalexin and potentially this compound. asm.org For example, downregulation of OmpF and OmpC porins due to mutations in ompR or envZ genes has been linked to reduced susceptibility to cephalosporins. asm.org While the direct impact of specific outer membrane alterations on this compound uptake has been studied for other cephalosporins, the principle of reduced permeability as a resistance mechanism is relevant to this compound. mdpi.comasm.org
Cross-Resistance Patterns within Beta-Lactam Class and Co-Selection with Other Antimicrobials
Cross-resistance within the beta-lactam class is a significant concern with this compound, primarily due to shared resistance mechanisms, particularly the production of beta-lactamases. hpra.ieeuropa.eu Extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can hydrolyze and inactivate this compound and other extended-spectrum cephalosporins. cambridge.orgasm.orgmdpi.comasm.org The presence of genes encoding these enzymes, such as blaCMY-2, blaCTX-M, blaSHV, and blaTEM, is frequently associated with this compound resistance in various bacterial species from animals. cambridge.orgasm.orgmdpi.comasm.orgmdpi.comunl.edu
Cross-resistance between this compound and other extended-spectrum cephalosporins used in human medicine, such as ceftriaxone and cefotaxime, is well-documented and poses a public health concern. asm.orgmdpi.com This is because resistance genes selected by this compound use in animals can be transferred to bacteria that can affect humans, potentially limiting treatment options for human infections. cambridge.orgasm.org
Co-selection occurs when resistance to one antimicrobial agent is selected for simultaneously with resistance to other antimicrobials, often because the genes conferring these resistances are located together on mobile genetic elements like plasmids. cambridge.orgnih.govfrontiersin.org Studies have shown associations between this compound resistance and resistance to other antimicrobial classes. For instance, resistance to amoxicillin-clavulanic acid, nalidixic acid, neomycin, and trimethoprim-sulfomethoxazole has been associated with this compound resistance in E. coli from broilers. cambridge.org Genetic linkage between cephalosporin resistance determinants (like CTX-M-2) and genes conferring resistance to trimethoprim-sulfonamide has been observed. cambridge.org Co-selection of resistance genes for disinfectants (qacG), tetracycline (B611298) (tet(X4)), and peptides (arnA) has also been noted in this compound-treated cattle. biorxiv.org While some studies in poultry isolates show little phenotypic co-resistance to antimicrobials outside the beta-lactam class, others in cattle indicate that this compound use can co-select for other resistances, including tetracycline resistance, especially when used sequentially with other drugs like chlortetracycline. nih.govcambridge.orgasm.org
Surveillance and Molecular Characterization of this compound-Resistant Strains in Animal Populations
Surveillance programs are crucial for monitoring the prevalence and spread of antimicrobial resistance in animal populations and identifying emerging resistant strains. k-state.edunih.gov Molecular characterization techniques, such as pulsed-field gel electrophoresis (PFGE), ERIC-PCR, and whole-genome sequencing (WGS), are used to understand the genetic basis of resistance and track the dissemination of resistant clones and resistance genes. asm.orgmdpi.comnih.gov
Studies in various animal populations, including cattle and poultry, have reported the prevalence of this compound-resistant bacteria, particularly E. coli and Salmonella. cambridge.orgnih.govasm.orgmdpi.comk-state.edunih.gov For example, a study in Belgian broilers observed high this compound resistance prevalences in E. coli, with significant variation between farms, and noted a substantial increase in resistance over time. cambridge.org In dairy calves, a high percentage of fecal E. coli isolates were found to be resistant to this compound and multiple other antibiotics. nih.gov
Molecular characterization has revealed that this compound resistance in animal isolates is frequently mediated by specific beta-lactamase genes, with blaCMY-2 and blaCTX-M being commonly identified. asm.orgasm.orgmdpi.comunl.edu These genes are often located on plasmids, facilitating their horizontal transfer between different bacterial strains and species. asm.orgunl.edu Surveillance data from programs like the Canadian Integrated Program for Antimicrobial Resistance Surveillance (CIPARS) have tracked the prevalence of this compound resistance and the associated resistance genes in cattle and poultry populations, highlighting the increasing trend of resistance and the importance of understanding the molecular epidemiology of resistant strains. k-state.eduwho.int Molecular typing methods have shown that this compound-resistant Salmonella strains can represent multiple distinct subtypes and evolutionary lineages, indicating independent acquisition and dissemination of resistance genes. asm.org
Here is a summary of some research findings on the prevalence of this compound resistance in E. coli from Belgian broilers:
| Study Period | Reported this compound Resistance Percentage in E. coli |
| 2001–2003 | 6% cambridge.org |
| 2006 | 28% cambridge.org |
| 2007–2008 | 37% (average), ranging from 8% to 73% between farms cambridge.org |
Note: Data compiled from search result cambridge.org.
Another study on this compound-resistant E. coli isolates from dairy calves in Pennsylvania found that 100% of the isolates were resistant to this compound, and a high percentage also showed resistance to multiple other antibiotics. nih.gov
| Antimicrobial Agent | Percentage of this compound-Resistant E. coli Isolates Resistant nih.gov |
| Ampicillin | 100% nih.gov |
| This compound | 100% nih.gov |
| Chloramphenicol | 94% nih.gov |
| Florfenicol | 93% nih.gov |
| Gentamicin | 89% nih.gov |
| Spectinomycin | 72% nih.gov |
| Tetracycline | 98% nih.gov |
| Ticarcillin | 99% nih.gov |
| Trimethoprim-sulfamethoxazole | 99% nih.gov |
| Enrofloxacin | 0% nih.gov |
Note: Data compiled from search result nih.gov. All 122 isolates tested were resistant to 3 or more antibiotics, with 67% being resistant to 9 out of 10 antibiotics tested nih.gov.
The persistence of this compound-resistant strains and associated resistance genes in animal populations, even after the cessation of this compound use, has been observed, highlighting the challenges in controlling the spread of resistance. mdpi.com
Pharmacokinetics and Metabolism of Ceftiofur in Veterinary Animal Models
Absorption Profiles and Bioavailability in Diverse Animal Species (e.g., Cattle, Swine, Horses, Dogs)
The absorption and bioavailability of ceftiofur (B124693) vary across different animal species and routes of administration. Generally, this compound is rapidly absorbed following intramuscular or subcutaneous injection, while oral administration results in poor absorption. europa.eu
In cattle , the bioavailability of this compound has been reported to be high. For instance, after subcutaneous administration in pre-weaned calves, the bioavailability was found to be 77.04%. ekb.egekb.eg Another study in cattle reported a bioavailability of 61.12% after subcutaneous injection. nih.gov Following intramuscular administration in veal calves, peak plasma concentrations (Cmax) of 4.34 µg/ml are reached at a Tmax of 2.4 hours. europa.eu
In swine , intramuscular administration of this compound also leads to rapid absorption. europa.eunih.gov Peak plasma concentrations of approximately 6 µg equivalents/ml were achieved about 30 minutes after an intramuscular dose of 1 mg/kg bw. europa.eu A study comparing two different formulations of this compound hydrochloride in pigs found Cmax values of 34.6 ± 5.5 and 36.1 ± 6.2 µg/ml. nih.gov
For horses , both intramuscular and subcutaneous administration of this compound sodium result in plasma concentrations of the active drug similar to those achieved with intravenous administration. cabidigitallibrary.org After intramuscular injection, the mean peak plasma concentration of this compound was 1.279 µg/ml at 17 minutes, while subcutaneous injection resulted in a peak of 0.61 µg/ml at 35 minutes. cabidigitallibrary.org
In dogs , this compound is often used in an extra-label manner. frontiersin.org A study in beagle dogs demonstrated high absolute bioavailability of 93.7% after subcutaneous administration of this compound sodium. nih.govfrontiersin.org
Interactive Table: Bioavailability of this compound in Different Animal Species
| Animal Species | Route of Administration | Bioavailability (%) |
|---|---|---|
| Cattle (pre-weaned calves) | Subcutaneous | 77.04 ekb.egekb.eg |
| Cattle | Subcutaneous | 61.12 nih.gov |
| Swine | Intramuscular | High (specific % not stated) |
| Horses | Intramuscular/Subcutaneous | Similar to IV |
| Dogs | Subcutaneous | 93.7 nih.govfrontiersin.org |
| Chickens | Intramuscular | 88.90 researchgate.net |
| Water Buffalo | Intramuscular | 86.28 - 89.57 avma.org |
Distribution Characteristics within Tissues and Biological Fluids in Target Animals
Following absorption, this compound and its metabolites are distributed throughout the body's tissues and fluids. nih.gov The extent of this distribution is a key factor in the drug's ability to reach the site of infection.
The apparent volume of distribution (Vd) provides an indication of the extent to which a drug distributes into extravascular tissues. A small Vd suggests that the drug is largely confined to the plasma.
In cattle , particularly pre-weaned calves, the volume of distribution at a steady state (Vdss) was found to be 0.16 L/kg, indicating limited distribution into tissues. ekb.eg Similarly, in water buffalo, a small Vdss of 0.253 ± 0.110 L/kg was observed, also suggesting poor distribution to extravascular tissues. avma.org In contrast, a study in dogs reported a moderate volume of distribution of 2.97 L/kg. nih.govfrontiersin.org In chickens, the Vdss was determined to be 198.60 ml/kg (0.1986 L/kg). researchgate.net
Interactive Table: Volume of Distribution of this compound in Various Species
| Animal Species | Volume of Distribution (Vdss) |
|---|---|
| Cattle (pre-weaned calves) | 0.16 L/kg ekb.eg |
| Cattle | 0.393 L/kg merckvetmanual.com |
| Dogs | 2.97 L/kg nih.govfrontiersin.org |
| Chickens | 0.1986 L/kg researchgate.net |
| Water Buffalo | 0.253 L/kg avma.org |
After administration, this compound and its metabolites distribute to various tissues. In pigs, 12 hours after the last intramuscular dose, mean tissue residue concentrations were highest in the injection site muscle (1320 µg/kg) and kidney (1190 µg/kg), followed by the liver (590 µg/kg), skin with fat (400 µg/kg), and muscle (250 µg/kg). europa.eu In cattle, the majority of residues in the kidney (78%) and liver (73%) were detected as desfuroylthis compound (B1239554) acetamide (B32628). europa.eu Studies have shown that desfuroylthis compound cysteine disulfide is present in the plasma, tissues, and urine of treated animals. researchgate.net
Biotransformation Pathways and Metabolite Profiling of this compound
This compound undergoes rapid and extensive metabolism in the body. The parent drug itself has a very short half-life, often less than 10 minutes, as it is quickly converted to its primary active metabolite. nih.gov
Upon entering the bloodstream, the thioester bond of this compound is rapidly cleaved, forming desfuroylthis compound (DFC) and furoic acid. nih.govfrontiersin.orgmdpi.com This conversion is a key step in the drug's activation, as DFC is the primary microbiologically active metabolite, retaining the essential β-lactam ring responsible for its antibacterial activity. nih.govresearchgate.netactavet.org The metabolism of this compound to DFC is consistent across various species, including rats, cattle, swine, horses, and dogs. nih.govfrontiersin.org DFC itself can be further degraded, primarily through hydrolysis of the β-lactam ring, which results in inactive products. mdpi.com Hydrolytic cleavage of the thioester bond is the primary degradation pathway in mammals. researchgate.net
Beyond DFC, further metabolism leads to the formation of several other metabolites. The sulfhydryl group of DFC can form reversible covalent bonds with various molecules, leading to a range of metabolites. mdpi.com These include DFC-cysteine disulfide, DFC-glutathione disulfide, and 3,3'-DFC-disulfide (also known as the DFC-dimer). nih.govfrontiersin.orgresearchgate.net Desfuroylthis compound cysteine disulfide has been identified in plasma, tissues, and urine. researchgate.net DFC-glutathione disulfide has been found in the liver, while the DFC-dimer is present in urine. researchgate.net These metabolites, which still contain the β-lactam ring, have the potential to be microbiologically active. mdpi.com Another identified metabolite is this compound sulfoxide. frontiersin.org Under alkaline conditions, desfuroylthis compound is the primary hydrolysis product and is readily oxidized or hydrolyzed to more complex products, such as a disulfide dimer. researchgate.net
In Vitro and In Vivo Metabolic Comparisons Across Animal Species
The metabolism of this compound displays notable similarities across various animal species, including rats, cattle, swine, horses, and dogs. nih.gov Following parenteral administration, this compound is rapidly metabolized through the cleavage of its thioester bond. nih.gov This process yields the primary and microbiologically active metabolite, desfuroylthis compound (DFC), along with furoic acid. nih.goveuropa.eu The integrity of the β-lactam ring, crucial for the compound's antibacterial efficacy, is maintained in DFC. nih.govactavet.org
In vitro studies utilizing liver extracts from rats, pigs, cattle, and chickens have confirmed this rapid metabolic conversion to DFC. europa.eu In vivo investigations in rats and cattle further corroborate these findings, demonstrating that this compound is quickly biotransformed. europa.eu In fact, unchanged this compound is often undetectable in blood within a few hours of dosing. europa.eu
DFC itself undergoes further metabolic changes. nih.gov It can be further metabolized into disulfides. nih.gov Additionally, it binds to macromolecules in both plasma and tissues, forming conjugates such as DFC-glutathione disulfide, DFC-cysteine disulfide, 3,3-DFC-disulfide (DFC-dimer), and DFC-protein. nih.gov In pigs, desfuroylthis compound cysteine disulfide has been identified as a major unbound metabolite in the kidneys. europa.eu
While the fundamental metabolic pathway is consistent, some species-specific differences have been observed. For instance, gender-related variations in this compound metabolism and the secretion of its metabolites into the intestine have been suggested in finisher pigs. nih.gov
Elimination Pathways and Excretion Routes of this compound and Its Metabolites
This compound and its metabolites are primarily eliminated from the body through renal and fecal excretion. europa.eunih.gov The majority of an administered dose is excreted in the urine, with estimates ranging from 60% to 80%. europa.eunih.gov The remaining portion, approximately 10% to 36%, is eliminated in the feces. europa.eunih.gov The excretion process is generally rapid, with over 95% of an intramuscularly administered dose being excreted within 24 hours in some species. europa.eu
The excreted material consists mainly of desfuroylthis compound and desfuroylthis compound cysteine disulfide, with only small quantities of the parent this compound compound. europa.eu In pigs, urinary metabolites have been identified as 3,3'-desfuroylthis compound disulphide dimer and unmetabolized this compound, among others. europa.eu
It's important to note that a significant portion of administered this compound can be excreted unmetabolized, particularly in urine. usda.gov Studies in swine and rats have indicated that over 60% of a this compound dose is excreted in the urine, with about 10% found in the feces. usda.gov This suggests that a substantial amount of the unmetabolized antibiotic can enter waste disposal systems. usda.gov
Renal and Biliary Clearance Mechanisms
The primary route of elimination for this compound and its metabolites is through the kidneys. ekb.eg The excretion pathway is largely driven by glomerular filtration. avma.org High concentrations of this compound have been found in the urine of Friesian and buffalo calves following both intravenous and intramuscular administration. ekb.eg
While renal clearance is the predominant mechanism, extrarenal clearance also contributes to the elimination of this compound. avma.org The total body clearance of this compound has been determined in various species. For example, in Friesian and buffalo calves, the total body clearance after intravenous administration was 0.029 and 0.065 L/kg/h, respectively. ekb.eg In pre-weaned calves, the total body clearance was found to be 0.013 ± 0.005 L/kg/h. ekb.eg In lactating goats, the clearance value after intravenous dosing was 0.04 ± 0.01 L/kg•h. nih.gov
Determination of Elimination Half-Life in Various Animal Models
The elimination half-life (t½) of this compound, a measure of the time it takes for the concentration of the drug in the body to be reduced by half, varies among different animal species and is influenced by factors such as the formulation of the drug and the physiological state of the animal.
Interactive Data Table: Elimination Half-Life of this compound in Various Animal Models
| Animal Model | Formulation/Route | Elimination Half-Life (t½) | Reference(s) |
| Cattle | |||
| Pre-weaned Calves | This compound Sodium (IV) | 11.07 ± 0.12 h | ekb.eg |
| Pre-weaned Calves | This compound Sodium (SC) | 2.11 ± 0.25 h | ekb.eg |
| Friesian Calves | This compound Sodium (IV) | 5.047 h | ekb.eg |
| Friesian Calves | This compound Sodium (IM) | 5.239 h | ekb.eg |
| Buffalo Calves | This compound Sodium (IV) | 1.607 h | ekb.eg |
| Buffalo Calves | This compound Sodium (IM) | 1.750 h | ekb.eg |
| Lactating Holstein Dairy Cows | This compound Hydrochloride (SC) | 8.67 ± 0.72 h | nih.gov |
| Lactating Holstein Dairy Cows | This compound Hydrochloride (IM) | 8.30 ± 0.158 h | researchgate.net |
| Water Buffalo | This compound Hydrochloride (IM) | 12.72 - 20.21 h | avma.org |
| Swine | |||
| Healthy Pigs | This compound Hydrochloride (IM) | 21.0 h | oup.com |
| PRRSV-infected Pigs | This compound Hydrochloride (IM) | 13.1 h | oup.com |
| Pigs | This compound Crystalline Free Acid (IM) | ~49.6 h | fda.gov |
| Pigs | This compound Sodium (IM) | 14.3 h | fda.gov |
| Goats | |||
| Lactating Goats | This compound Sodium (IV) | 171.8 - 233 min | nih.gov |
| Non-lactating Goats | This compound Sodium (IV) | 254 min | nih.gov |
| Lactating Goats | This compound Sodium (IM) | 156 - 163 min | nih.gov |
| Lactating Goats | This compound (IV) | 4.21 h | nih.gov |
| Lactating Goats | This compound (SC) | 5.10 h | nih.gov |
| Lactating Goats | This compound (SC-LA) | 41.12 h | nih.gov |
| Goats | This compound Crystalline-Free Acid | 48.6 h | researchgate.net |
| Dogs | |||
| Healthy Dogs | This compound Crystalline-Free Acid (SC) | 56.6 ± 16.9 h | nih.govnih.gov |
| Healthy Beagle Dogs | This compound Sodium (IV) | 7.40 ± 0.79 h | researchgate.net |
| Healthy Beagle Dogs | This compound Sodium (SC) | 7.91 ± 1.53 h | researchgate.net |
IV: Intravenous, IM: Intramuscular, SC: Subcutaneous, SC-LA: Subcutaneous Long-Acting, PRRSV: Porcine Reproductive and Respiratory Syndrome Virus
Population Pharmacokinetic Modeling and Simulation for this compound in Animal Cohorts
Population pharmacokinetic (PK) modeling, particularly using non-linear mixed-effects (NLME) models, has become a valuable tool for characterizing and quantifying the variability in this compound's pharmacokinetics within animal populations. nih.govresearchgate.net This approach allows for the concurrent estimation of between-subject and within-subject variability, as well as the influence of individual covariates on the drug's disposition. nih.gov
NLME models have been developed to describe the pharmacokinetics of this compound in various species, including dogs. researchgate.netpreprints.org These models can then be used for Monte Carlo simulations to predict the duration for which plasma concentrations of this compound and its active metabolites remain above the minimum inhibitory concentrations (MIC) for specific pathogens. nih.govresearchgate.net This is crucial for optimizing dosage regimens and predicting the probability of therapeutic success. nih.gov
For instance, in healthy beagle dogs, a two-compartment model with first-order elimination and absorption was found to best describe the kinetic data for this compound sodium. researchgate.netpreprints.org Such models can help in predicting the probability of target attainment (PTA) for various pharmacodynamic targets. nih.gov Physiologically based pharmacokinetic-pharmacodynamic (PBPK/PD) models have also been employed, for example in swine, to simulate drug concentrations and predict the time-courses of bacterial growth, further aiding in the validation of dosage regimens. nih.gov
Influence of Physiological States on this compound Pharmacokinetics in Animals (e.g., Health, Endotoxemia)
The physiological state of an animal can significantly alter the pharmacokinetic profile of this compound. Disease states, such as endotoxemia or viral infections, can lead to changes in drug distribution, metabolism, and elimination.
In newborn calves with lipopolysaccharide-induced endotoxemia, the pharmacokinetics of this compound sodium were altered compared to healthy calves. nih.govnih.gov The elimination half-life of this compound was longer in the endotoxemic group compared to the healthy and combination therapy groups. nih.govnih.gov Furthermore, the clearance rate of this compound was highest in the groups receiving combination therapy, both with and without endotoxemia. nih.gov
Similarly, in pigs infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), the pharmacokinetics of this compound hydrochloride were significantly different from non-infected pigs. oup.com PRRSV-infected pigs exhibited a significantly higher volume of distribution and clearance of this compound, resulting in a shorter elimination half-life (13.1 h) compared to non-infected pigs (21.0 h). oup.com
Studies in dairy cows have also shown that clinical disease can increase the volume of distribution and decrease the area under the concentration curve for this compound. iastate.edu The mean elimination half-life can also be significantly different, with some diseased animals showing a half-life nearly twice as long as that of healthy controls. iastate.edu
Interactive Data Table: Effect of Health Status on this compound Pharmacokinetic Parameters
| Animal Model | Health Status | Key Pharmacokinetic Changes | Reference(s) |
| Newborn Calves | Endotoxemia (LPS-induced) | Longer elimination half-life compared to healthy calves. | nih.govnih.gov |
| Higher clearance rate with combination therapy. | nih.gov | ||
| Pigs | PRRSV Infection | Significantly higher volume of distribution and clearance. | oup.com |
| Shorter elimination half-life (13.1 h vs. 21.0 h in healthy pigs). | oup.com | ||
| Dairy Cows | Clinical Disease | Increased volume of distribution. | iastate.edu |
| Decreased area under the concentration curve. | iastate.edu | ||
| Potentially significantly longer elimination half-life in some individuals. | iastate.edu |
LPS: Lipopolysaccharide, PRRSV: Porcine Reproductive and Respiratory Syndrome Virus
Environmental Fate and Ecological Impact of Ceftiofur and Its Metabolites
Occurrence and Persistence in Environmental Compartments
The environmental behavior of ceftiofur (B124693) is dictated by its degradation rate and its interaction with soil and water components. These factors determine its persistence and potential for transport within various environmental compartments.
This compound exhibits relatively low persistence in soil environments, with degradation occurring more rapidly than other antibiotic classes like tetracyclines and fluoroquinolones. nih.gov The degradation half-life (DT50) in agricultural soils has been reported to range from 0.76 to 4.31 days. nih.gov However, other studies have shown longer aerobic degradation half-lives in various U.S. soils, ranging from 22 to 49 days. usda.gov The degradation process is influenced by a combination of biotic and abiotic factors. The presence of microorganisms or heat-labile substances in animal feces significantly accelerates this compound's breakdown, indicating that biodegradation is a critical mechanism. nih.govresearchgate.net In sterilized soils, the degradation half-life is significantly prolonged, confirming the important role of microbial activity. nih.gov
Several environmental factors affect the degradation rate. Increased temperature, soil water content, and exposure to light have been shown to significantly speed up the degradation of this compound in soils. nih.gov Temperature is a particularly critical factor; urinary this compound metabolites in soil degrade within approximately 2.7 days at 23°C, but persist for up to 23.3 days at 4°C. nih.gov In swine manure compost, the half-life was found to be as short as 1.12 days. nih.gov
In aquatic systems, this compound's stability is largely dependent on pH and temperature. Hydrolysis is a key degradation pathway, with the rate increasing as the pH becomes more alkaline. The half-life of this compound in water is approximately 8 days at a neutral pH of 7 but decreases to 4.2 days at a pH of 9. Temperature also dramatically affects hydrolysis rates in water; one study reported a half-life of 289 days at 15°C, which shortened to 96 days at 25°C and 5 days at 45°C. researchgate.net In recycled water from a beef farm, which contains microbial populations, half-lives ranged from 1.7 to 41 days, depending on the temperature. usda.gov
| Matrix | Condition | Half-Life (t½) / DT50 | Reference |
| Agricultural Soil | Field Conditions | 0.76 - 4.31 days | nih.gov |
| U.S. Soils (California, Florida, Wisconsin) | Aerobic | 22.2 - 49.0 days | usda.gov |
| Soil with Urine Metabolites | 23°C | 2.7 days | nih.gov |
| Soil with Urine Metabolites | 4°C | 23.3 days | nih.gov |
| Swine Manure Compost | Composting | 1.12 days | nih.gov |
| Water | pH 5, 22°C | 100.3 days | |
| Water | pH 7, 22°C | 8.0 days | |
| Water | pH 9, 22°C | 4.2 days | |
| Recycled Farm Water | 15°C - 45°C | 1.7 - 41 days | usda.gov |
The mobility of this compound in the environment is largely governed by its adsorption to and desorption from soil particles. Studies have shown that this compound is moderately adsorbed in agricultural soils. nih.gov The Freundlich adsorption coefficient (Kf), a measure of adsorption capacity, for this compound has been measured in the range of 57.63–122.44 µg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹. nih.gov This moderate level of adsorption suggests that this compound is not immobile in the soil column and therefore possesses the potential to migrate towards groundwater. nih.gov
The process of desorption, where the compound is released from soil particles back into the soil solution, is also a critical factor. In most agricultural and forest soils, the desorption of cephalosporin (B10832234) antibiotics like cefuroxime (B34974) is very low, often less than 1%, indicating that the adsorption is largely irreversible. mdpi.com This strong binding would limit its downward movement. However, the moderate adsorption of this compound itself implies that a fraction of the compound will remain in the mobile aqueous phase, posing a potential risk for leaching into groundwater, particularly in soils with low organic matter or high water flow. nih.gov
| Parameter | Value | Implication | Reference |
| Freundlich Adsorption Coefficient (Kf) | 57.63 - 122.44 µg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹ | Moderate adsorption to soil particles | nih.gov |
| Mobility Potential | Moderate | Potential to migrate into groundwater | nih.gov |
The primary route for this compound to enter the terrestrial environment is through the excreta of treated livestock. usda.gov A significant portion of the administered dose is excreted as parent compound or active metabolites in both urine and feces. usda.govillinois.edu When animal manure is collected and applied to agricultural land as a nutrient-rich fertilizer, these antibiotic residues are introduced directly into the soil. illinois.edu
Agricultural runoff is a significant secondary pathway for the dissemination of this compound from manure-amended fields into adjacent aquatic environments. nih.gov Studies on other veterinary antibiotics have shown that surface runoff can transport between 0.45% and 2.62% of the initially applied antibiotics off the field. nih.gov Management practices play a crucial role in mitigating this transport. For instance, subsurface injection of manure, compared to surface application, can reduce the loss of various antibiotics in runoff by 47% to 88%. nih.gov Furthermore, allowing a gap of three or more days between manure application and a significant rainfall event can reduce antibiotic runoff by 9 to 45 times. nih.gov These findings underscore the importance of manure management in controlling the environmental release of this compound. unl.edu
Influence on Environmental Microbiomes and Antimicrobial Resistance Ecology
Once in the environment, this compound can exert selective pressure on native microbial communities, potentially altering their structure and function and promoting the proliferation of antibiotic-resistant bacteria and the genes they carry.
The presence of this compound and its active metabolites in soil and water creates a selective environment that favors the survival and growth of bacteria possessing resistance mechanisms. frontiersin.org Even at low concentrations, these residues can provide a competitive advantage to resistant bacteria. nih.gov Studies have shown that this compound metabolites in soil can give this compound-resistant Escherichia coli a greater than 10-fold advantage, leading to their prolonged persistence in the environment. nih.gov
This selection pressure promotes the dissemination of specific antimicrobial resistance genes (ARGs). The use of this compound in cattle has been linked to an increased abundance of genes encoding extended-spectrum β-lactamases (ESBLs), such as blaCMY-2, CfxA, and ACI-1, in the gut microbiome. researchgate.netresearchgate.netasm.org These genes confer resistance to third-generation cephalosporins and can be harbored by both commensal bacteria and potential pathogens. nih.gov When these resistant bacteria are shed into the environment via manure, the ARGs can persist and potentially be transferred to other environmental bacteria through horizontal gene transfer. mdpi.com This process contributes to the growing environmental reservoir of ARGs, a significant concern for public and animal health. mdpi.comresearchgate.net
Studies investigating the effect of this compound on microbial consortia have demonstrated that exposure leads to significant changes in community structure and diversity. nih.gov The acclimation of microbial communities to this compound has been shown to select for microorganisms primarily from the phyla Proteobacteria (including genera such as Achromobacter, Variovorax, and Stenotrophomonas) and Bacteroidetes (Dysgonomonas, Flavobacterium, and Chryseobacterium). nih.gov In another context, this compound present in swine manure during composting was found to potentially inhibit the growth of bacteria belonging to the phyla Firmicutes and Proteobacteria. nih.gov These alterations in the microbial community can have cascading effects on essential ecosystem functions, such as nutrient cycling and organic matter decomposition, which are largely driven by microbial activity.
Horizontal Transfer of Resistance Genes Between Environmental and Commensal Bacteria
The dissemination of antibiotic resistance is a significant ecological concern, with horizontal gene transfer (HGT) being a primary mechanism for the spread of resistance determinants between different bacterial species and genera. frontiersin.orgmdpi.com this compound resistance, often conferred by specific genes, can be transferred from commensal bacteria found in treated livestock to environmental bacteria, and vice-versa, through several HGT pathways. The primary mechanisms include conjugation, transformation, and transduction. frontiersin.orgmdpi.com Manure from treated animals serves as a critical hotspot, introducing both antibiotic residues and resistant bacteria into the environment, thereby creating a rich medium for HGT events. mdpi.com
Research has shown that this compound-resistant genes are transferable among bacteria. mdpi.com A key gene associated with resistance to this compound and other third-generation cephalosporins is blaCMY-2, which encodes an AmpC-type beta-lactamase. nih.gov Studies on Salmonella isolates from dairy farms have demonstrated that resistance to this compound is highly correlated with the presence of the blaCMY-2 gene. nih.gov Genomic analysis revealed that this compound-resistant Salmonella strains evolved through multiple independent acquisitions of this identical gene, indicating its successful horizontal transfer among different bacterial subtypes. nih.gov The transfer of such genes is not limited to closely related bacteria; evidence suggests that resistance genes can move between different genera, for example from Acinetobacter pittii to Staphylococcus aureus under specific environmental conditions. mdpi.com
The soil and aquatic environments act as vast reservoirs of antibiotic resistance genes (ARGs), often referred to as the "resistome". frontiersin.orgfrontiersin.org When manure from livestock is applied to agricultural land, it introduces this compound-resistant commensal bacteria, such as E. coli, into the soil microbiome. mdpi.comnih.gov This creates an opportunity for the transfer of resistance genes to native soil bacteria. nih.govresearchgate.net Even extracellular ARGs released from dead bacteria can be taken up by competent live bacteria in the soil through natural transformation, facilitating the spread of resistance without direct cell-to-cell contact. researchgate.net This process allows resistance to spread even in the absence of antibiotic selection pressure. researchgate.net Co-occurrence patterns in aquacultural environments also suggest that microbiome interactions can shape the horizontal transfer of ARGs between species like Vibrio, Providencia, and Enterobacter. nih.gov
| Factor | Description | Key Research Finding | Reference |
|---|---|---|---|
| Resistance Gene Example | A specific gene conferring resistance to this compound. | The blaCMY-2 gene, encoding an AmpC beta-lactamase, is highly correlated with this compound resistance in Salmonella. | nih.gov |
| HGT Mechanism | The process by which genetic material is moved between organisms. | Mechanisms like conjugation, transformation, and transduction facilitate the spread of ARGs in soil and aquatic environments. | frontiersin.orgmdpi.com |
| Environmental Hotspot | Locations with conditions conducive to HGT. | Animal manure is a significant hotspot due to its high bacterial density, nutrient richness, and presence of antibiotic residues. | mdpi.com |
| Bacterial Genera Involved | Examples of bacteria among which gene transfer has been observed. | Resistance genes are known to be transferable within and between genera such as Salmonella, Escherichia, Vibrio, and Providencia. | mdpi.comnih.govnih.gov |
| Extracellular DNA | Genetic material released from dead cells into the environment. | Extracellular ARGs in soil can be taken up by live bacteria via natural transformation, leading to new resistant strains. | researchgate.net |
Bioaccumulation and Biotransformation of this compound in Non-Target Organisms
Once introduced into the environment, this compound and its metabolites can be taken up by non-target organisms, where they may undergo bioaccumulation and biotransformation. The extent of these processes depends on the organism, the exposure route, and the chemical properties of the compound. nih.govresearchgate.net
In aquatic environments, fish are a key non-target group. Pharmacokinetic studies in Nile tilapia (Oreochromis niloticus) have provided insights into the fate of this compound. Following intramuscular injection, this compound is rapidly absorbed and results in high plasma concentrations. nih.govresearchgate.net The drug is also subject to biotransformation, with the muscle tissue potentially acting as a reservoir. researchgate.net In many species, this compound is rapidly metabolized through the cleavage of its thioester bond to form the primary active metabolite, desfuroylthis compound (B1239554) (DFC). nih.gov This metabolite can then be further transformed into various disulfides. nih.gov The degradation of this compound in aqueous solutions containing animal wastewater can also lead to the formation of cef-aldehyde, a metabolite that lacks the β-lactam ring and has less antimicrobial activity. usda.gov
Studies in koi carp (B13450389) (Cyprinus carpio) using an extended-release formulation of this compound showed substantial inter-individual variations in serum concentrations, making therapeutic outcomes unpredictable. nih.gov This variability highlights the complexity of predicting the fate of this compound in different non-target species. While data on bioaccumulation in aquatic invertebrates for this compound is limited, these organisms are known to be key vectors for the transfer of contaminants from sediments to higher trophic levels in the food web. mdpi.com Biotransformation can significantly alter a compound's bioaccumulation potential and toxicity; for some chemicals, metabolites have shown a many-fold increase in both bioaccumulation and toxicity compared to the parent compound. researchgate.net
| Parameter | Organism | Finding | Reference |
|---|---|---|---|
| Elimination Half-Life (t0.5β) | Nile Tilapia (Oreochromis niloticus) | Approximately 0.53 ± 0.03 hours following intramuscular injection. | nih.gov |
| Maximum Plasma Concentration (Cmax) | Nile Tilapia (Oreochromis niloticus) | 12.32 ± 6.53 µg/ml after intramuscular injection. | nih.gov |
| Bioavailability | Nile Tilapia (Oreochromis niloticus) | Extremely high (96.85 ± 23.74%) after intramuscular injection. | nih.gov |
| Primary Biotransformation | General | Rapid cleavage of the thioester bond to form the active metabolite desfuroylthis compound (DFC). | nih.gov |
| Environmental Degradation Product | Aqueous solutions with wastewater | Formation of cef-aldehyde through cleavage of the β-lactam ring. | usda.gov |
| Serum Concentration Profile | Koi Carp (Cyprinus carpio) | Substantial inter-individual variations and fluctuations observed with an extended-release formulation. | nih.gov |
Environmental Monitoring and Surveillance Strategies for this compound Residues and Resistance
Effective monitoring and surveillance are essential for assessing the environmental prevalence of this compound residues and the associated antibiotic resistance. reactgroup.org Strategies typically involve two main components: the chemical analysis of environmental samples for drug residues and the microbiological and molecular surveillance of resistance determinants. reactgroup.org
Residue Monitoring: The detection of this compound and its metabolites in environmental matrices like soil, water, manure, and animal-derived products requires sensitive and specific analytical methods. envsys.co.kr High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for this purpose. envsys.co.krnih.govresearchgate.net Because this compound is unstable and rapidly metabolizes, monitoring programs often target its more stable derivatives. usda.govresearchgate.net A common analytical approach involves a derivatization procedure where this compound and all its related metabolites are converted to a single, stable molecule, desfuroylthis compound acetamide (B32628) (DCA), which is then quantified. nih.govresearchgate.netusda.gov This method allows for the measurement of total this compound-related residues. usda.gov National residue monitoring programs have identified this compound as a violative residue in livestock products, such as beef, indicating its persistence through the food chain. koreascience.kr
Resistance Surveillance: Surveillance of this compound resistance involves monitoring for both resistant bacteria and the genes that confer resistance. reactgroup.org Culture-based methods are used to isolate specific bacteria, such as E. coli or Enterococcus spp., from environmental samples (water, soil) and test their susceptibility to this compound. reactgroup.org While standardized, these methods can only be applied to culturable bacteria, which represent a fraction of the total microbial community. reactgroup.org
To overcome this limitation, molecular methods are increasingly employed. Techniques like quantitative real-time PCR (qPCR) can detect and quantify specific ARGs, such as blaCMY-2, directly from environmental DNA extracts without the need for culturing. fao.org This approach provides a more comprehensive view of the resistance potential within an entire microbial community. Surveillance data from such programs can identify environmental hotspots of resistance and track the spread of specific resistance genes. reactgroup.org
| Strategy Component | Method/Technique | Target | Key Features | Reference |
|---|---|---|---|---|
| Residue Monitoring | LC-MS/MS | This compound and its metabolites | Highly sensitive and specific; considered a gold standard for confirmation and quantification. | nih.govresearchgate.netnih.gov |
| HPLC with derivatization | Total this compound-related residues (as DCA) | Converts all metabolites to a single stable compound (DCA) for reliable quantification. | usda.gov | |
| Resistance Surveillance | Culture-based methods | This compound-resistant bacteria (e.g., E. coli) | Determines resistance levels in specific, culturable bacteria. | reactgroup.org |
| Molecular methods (e.g., qPCR) | Antibiotic resistance genes (e.g., blaCMY-2) | Detects resistance genes directly from environmental samples, capturing non-culturable bacteria. | reactgroup.orgfao.org |
Advanced Analytical Methodologies for Ceftiofur and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are widely used for the separation and quantification of ceftiofur (B124693) and its metabolites from complex biological samples.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD)
HPLC coupled with ultraviolet (UV) or diode array detection (DAD) is a common technique for the analysis of this compound. This method allows for the separation of this compound from other compounds in a sample matrix before detection. UV detection is typically performed at wavelengths around 292 nm or 265 nm, where this compound and its derivatives exhibit absorbance researchgate.nettennessee.edunih.govnajah.edu.
HPLC-UV/DAD methods have been developed and validated for the determination of this compound in various matrices, including pharmaceutical preparations and biological samples researchgate.netnih.govnajah.edusciencepub.net. These methods often utilize reversed-phase C18 columns researchgate.nettennessee.edunajah.eduwalshmedicalmedia.com. Mobile phases typically consist of mixtures of acetonitrile (B52724) and aqueous buffers, such as phosphate (B84403) buffer or ammonium (B1175870) acetate, often with pH adjustment researchgate.nettennessee.edunih.govnajah.edu.
Studies have demonstrated the linearity, accuracy, and precision of HPLC-UV/DAD methods for this compound analysis researchgate.nettennessee.edunajah.eduwalshmedicalmedia.com. For example, an isocratic HPLC method with UV detection at 292 nm showed good linearity for this compound sodium and this compound hydrochloride over a range of 0.50–50.0 µg/ml with a correlation coefficient (r²) of 0.9999 sciencepub.net. Another HPLC method with UV detection at 265 nm for desfuroylthis compound (B1239554) acetamide (B32628) in plasma demonstrated linearity from 0.1 – 100 μg/mL with a lower limit of quantification of 0.1 μg/mL tennessee.edu.
Data Table: Example HPLC-UV/DAD Parameters for this compound Analysis
| Parameter | Value | Detection Wavelength | Reference |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | 292 nm | researchgate.net |
| Mobile Phase | Acetonitrile:0.02M Phosphate Buffer (pH 6.0) (22:78 v/v) | 292 nm | researchgate.net |
| Flow Rate | 1.0 mL/min | 292 nm | researchgate.net |
| Linearity Range | 20.0 – 120.0 μg/mL | 292 nm | researchgate.net |
| Correlation Coeff. | 0.9999 | 292 nm | researchgate.net |
| Column | Symmetry C18 | 265 nm | tennessee.edu |
| Mobile Phase | 0.1% TFA in water:0.1% TFA in acetonitrile (Gradient) | 265 nm | tennessee.edu |
| Flow Rate | 1.0 mL/min | 265 nm | tennessee.edu |
| Linearity Range | 0.1 – 100 μg/mL | 265 nm | tennessee.edu |
| LOQ | 0.1 μg/mL | 265 nm | tennessee.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
LC-MS/MS and UPLC-MS/MS are highly sensitive and selective techniques widely applied for the analysis of this compound and its metabolites, particularly in complex biological matrices where lower detection limits are required cabidigitallibrary.orgnih.govmdpi.comnih.govusda.govresearchgate.netkoreascience.kr. These methods combine the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Tandem mass spectrometry (MS/MS) allows for the fragmentation of target ions and detection of specific product ions, providing a high degree of confidence in identification and quantification nih.govmdpi.comusda.govresearchgate.net.
LC-MS/MS and UPLC-MS/MS methods have been developed for the analysis of this compound and its metabolites, including desfuroylthis compound (DFC), desfuroylthis compound cysteine disulfide (DCCD), and desfuroylthis compound acetamide (DFCA) cabidigitallibrary.orgmdpi.comnih.govusda.govresearchgate.netkoreascience.kr. These methods often involve sample preparation steps such as extraction and clean-up using techniques like solid-phase extraction (SPE) usda.govkoreascience.krresearchgate.net.
Various LC-MS/MS approaches have been assessed for the analysis of this compound metabolites in tissues like poultry muscle cabidigitallibrary.orgnih.gov. One approach focuses on the individual analysis of this compound, DFC, and DCCD cabidigitallibrary.orgnih.gov. Another common approach involves the derivatization of this compound metabolites to a stable marker residue, such as desfuroylthis compound acetamide (DFCA), before LC-MS/MS analysis cabidigitallibrary.orgmdpi.comnih.govresearchgate.netkoreascience.kr. This derivatization step is crucial for stabilizing the labile metabolites cabidigitallibrary.orgmdpi.com.
LC-MS/MS systems typically employ electrospray ionization (ESI) in positive mode for the detection of this compound and its metabolites nih.govusda.govresearchgate.net. Multiple reaction monitoring (MRM) is commonly used for sensitive and specific quantification, where specific precursor-product ion transitions are monitored nih.govresearchgate.net.
Data Table: Example LC-MS/MS Parameters and Findings
| Analyte | Matrix | Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | LOQ (e.g., µg/kg or ng/g) | Reference |
| This compound, DFC, DCCD | Poultry Muscle | LC-MS/MS | ESI+ | This compound: 524.0 | Not specified | This compound: 1.0 µg/kg, DFC: 2 µg/kg, DCCD: 3 µg/kg | cabidigitallibrary.org |
| Desfuroylthis compound acetamide (DFCA) | Porcine Feces | (U)HPLC-MS/MS | ESI+ | 487.2 | Not specified | Quadratic from 30 ng/g | mdpi.comugent.be |
| Desfuroylthis compound cysteine disulfide (DCCD) | Bovine Kidney | LC-MS/MS | ESI+ | Not specified | Not specified | 50 ng/g | researchgate.net |
| This compound | Cow Milk | LC-MS/MS | ESI+ / ESI- | Not specified | Monitored via MRM | ESI+: 1.701 ng/mL (matrix-matched) | nih.gov |
| Desfuroylthis compound acetamide (DCA) | Milk | UPLC-MS/MS | Not specified | Not specified | Not specified | 0.1 μg kg⁻¹ | researchgate.net |
| Desfuroylthis compound acetamide | Fishery Products | LC-MS/MS | Not specified | 487.4 | 241.2 | 0.002 mg/kg | koreascience.kr |
UPLC-MS/MS offers advantages in terms of speed and sensitivity due to the use of smaller particle size columns, allowing for faster separation and improved resolution mdpi.comresearchgate.netslovetres.si. UPLC-MS/MS methods have been developed for the detection of this compound hydrochloride residue in milk, often involving derivatization to DFCA researchgate.net.
Sample Derivatization Strategies for Stable Metabolite Detection (e.g., Desfuroylthis compound acetamide)
This compound is rapidly metabolized, and its primary metabolite, desfuroylthis compound (DFC), is unstable cabidigitallibrary.orgnih.gov. To accurately quantify the total active residue, which includes protein-bound DFC, a derivatization step is often employed to convert these labile metabolites into a stable compound, typically desfuroylthis compound acetamide (DFCA) cabidigitallibrary.orgeuropa.eunih.govtennessee.edumdpi.comresearchgate.netkoreascience.kroup.com. This derivatization allows for the reliable measurement of total this compound residues that retain the β-lactam structure europa.eueuropa.eu.
A common derivatization strategy involves the reduction of protein-bound DFC using a reducing agent like dithioerythritol (B556865) (DTE) to release free DFC, followed by derivatization with iodoacetamide (B48618) (IAA) to form the stable acetamide derivative, DFCA cabidigitallibrary.orgnih.govkoreascience.kroup.com. This approach is crucial for methods aiming to quantify total this compound residues in various matrices, including animal tissues and milk cabidigitallibrary.orgeuropa.eueuropa.eu.
The formation of DFCA as a marker residue allows for the indirect quantification of total this compound residues cabidigitallibrary.orgeuropa.eu. Methods utilizing this derivatization strategy coupled with LC-MS/MS or HPLC-UV have been successfully applied for residue analysis in plasma, tissues, milk, and feces cabidigitallibrary.orgnih.govtennessee.edumdpi.comresearchgate.netkoreascience.kroup.comeuropa.eu.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques play a role in the analysis and characterization of this compound.
Application of UV-Vis Spectroscopy for this compound Analysis
UV-Vis spectroscopy can be used for the quantitative analysis of this compound, particularly in pharmaceutical formulations or relatively clean samples where matrix interference is minimal scispace.comrasayanjournal.co.insemanticscholar.orgnih.gov. This compound exhibits characteristic absorbance in the UV region, typically around 292 nm researchgate.netnih.govnajah.edunih.gov.
UV spectrophotometric methods have been developed and validated for the determination of this compound sodium in drug substance and sterile powder for injection nih.gov. These methods often involve measuring the absorbance of this compound solutions at its maximum wavelength nih.gov. While less selective than chromatographic methods for complex matrices, UV-Vis spectroscopy can be a simple and less expensive alternative for routine quality control analysis in certain applications nih.gov. Studies have shown good correlation between UV spectrophotometry and LC methods for this compound determination in specific contexts nih.gov. UV-Vis spectrophotometry has also been used in studies analyzing this compound residues in pork samples, although often in conjunction with HPLC for comparison scispace.com.
Role of Mass Spectrometry in Metabolite Identification and Quantification
Mass spectrometry is a powerful tool for the identification and quantification of this compound and its metabolites, especially when coupled with liquid chromatography (LC-MS/MS, UPLC-MS/MS) cabidigitallibrary.orgnih.govmdpi.comnih.govusda.govresearchgate.netkoreascience.krresearchgate.netugent.bekjvr.orgresearchgate.net. Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which is crucial for identifying metabolites and confirming their presence mdpi.comkjvr.org.
In the analysis of this compound, mass spectrometry is used to detect the protonated molecule ([M+H]⁺) of the parent compound and its metabolites mdpi.comkjvr.org. For example, the predominant ion for this compound in mass spectra is typically observed at m/z 524.0 ([M+H]⁺) mdpi.comkjvr.org. MS/MS allows for the fragmentation of these ions, producing characteristic product ions that serve as fingerprints for confirmation mdpi.comresearchgate.net.
Mass spectrometry is particularly valuable for the analysis of metabolites like DFC, DCCD, and DFCA, which may be present at low concentrations in complex matrices cabidigitallibrary.orgmdpi.comusda.govkoreascience.krresearchgate.net. By using selected reaction monitoring (MRM) in LC-MS/MS, specific precursor-product ion transitions are monitored, providing high sensitivity and selectivity for the quantification of these metabolites nih.govresearchgate.net. This is essential for accurately determining the total active residue of this compound cabidigitallibrary.orgeuropa.eu. Mass spectrometry also plays a role in identifying previously uncharacterized metabolites through techniques like accurate mass measurement and fragmentation pattern analysis.
Immunoassays and Bioassays for this compound Detection
Immunoassays and bioassays offer sensitive and often high-throughput methods for detecting this compound and its active metabolites. elabscience.comfarmaciajournal.comusda.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for the detection of this compound residues. elabscience.comusda.govtandfonline.comtandfonline.com The development of sensitive ELISA methods for this compound often involves the use of monoclonal antibodies. usda.govtandfonline.comtandfonline.comacs.orgresearchgate.net These antibodies are developed to specifically bind to this compound or its metabolites. usda.govtandfonline.comtandfonline.com
Monoclonal antibody-based competitive indirect ELISA (ciELISA) systems have been developed for the quantitative detection of this compound. acs.orgresearchgate.netnih.gov The sensitivity of these assays can be influenced by factors such as the method used to couple the hapten (this compound or its metabolite) to a carrier protein and the site of coupling. nih.gov Heterologous assay systems, which use different conjugates for immunization and coating, have generally yielded more sensitive results. acs.orgnih.gov For example, one study reported detection limits for this compound of 32 ppb and 0.3 ppb using two different monoclonal antibody clones (Cef-68 and Cef-116) in a ciELISA. acs.org Another indirect competitive ELISA (ic-ELISA) method developed for screening this compound residues in edible animal tissues reported limits of detection (LOD) ranging from 0.12 to 0.19 µg/L and limits of quantitation (LOQ) from 0.20 to 0.30 µg/L in artificially contaminated samples. researchgate.net
Validation of ELISA methods for this compound involves assessing parameters such as selectivity, linearity, accuracy, and precision. researchgate.netcelerion.combiocompare.com For instance, a validated ic-ELISA showed good correlation with UPLC-MS/MS results, indicating its reliability for screening. researchgate.net Matrix effects in samples like milk can influence ELISA results, often requiring sample dilution to mitigate these effects. tandfonline.comtandfonline.com Despite potential matrix effects, ELISA methods for this compound in milk have demonstrated good recovery rates, such as an average recovery of 99.8 ± 18% at fortification levels between 2 and 25 ppm. tandfonline.comtandfonline.com
Microbial Inhibition Assays for Bioactivity Determination and Screening
Microbial inhibition assays are cost-effective and widely used bioanalytical methods for detecting the presence and determining the bioactivity of antibiotic residues, including this compound. farmaciajournal.comresearchgate.netrfppl.co.inusda.govindexcopernicus.comnih.govdergipark.org.tr These assays are based on the principle that antibiotics inhibit the growth of susceptible microorganisms, creating a zone of inhibition on an agar (B569324) medium. researchgate.netrfppl.co.inindexcopernicus.comdergipark.org.tr The size of the inhibition zone correlates with the concentration or potency of the antibiotic. indexcopernicus.comdergipark.org.tr
Various microbial strains can be used as test organisms in these assays. For example, Micrococcus luteus ATCC 10240 and Bacillus subtilis ATCC 6633 (MTCC 441) have been reported as suitable strains for this compound bioassays. researchgate.netrfppl.co.inindexcopernicus.com A two-level agar diffusion bioassay using Bacillus subtilis ATCC 6633 has been developed and validated for quantifying this compound in powder for injection, demonstrating linearity in the range of 1.0-10 µg/mL with good precision and accuracy. rfppl.co.inindexcopernicus.com
Microbiological assays can be used for screening purposes to quickly identify samples that may contain antibiotic residues above a certain limit. usda.govnih.gov A five-assay microbiological system using microtiter plates has been developed for the detection and classification of antibiotic residues in milk, including this compound, at levels near maximum residue limits (MRLs). elsevier.es This system utilizes different bacterial strains to detect various antibiotic classes. elsevier.es
While microbial inhibition assays are valuable for screening and determining bioactivity, they may not differentiate between the parent compound (this compound) and its biologically active metabolites like desfuroylthis compound, as they measure the combined antimicrobial activity. tandfonline.comtandfonline.comresearchgate.net
Sample Preparation Techniques for Complex Biological and Environmental Matrices
Analyzing this compound and its metabolites in complex biological and environmental matrices requires effective sample preparation techniques to isolate the analytes and minimize matrix interference. koreascience.krnih.govresearchgate.netnih.govscielo.br
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques used for the extraction and clean-up of this compound and its metabolites from various matrices. koreascience.krnih.govresearchgate.netub.educapes.gov.brusda.govacs.org
SPE is frequently employed for its ability to selectively retain analytes while washing away interfering substances. Different SPE sorbents have been investigated for this compound analysis. For instance, Oasis PRiME HLB columns have shown good results for cleaning up samples for this compound and cefquinome (B211414) analysis in porcine feces. nih.gov Oasis HLB cartridges have also been used for the purification of desfuroylthis compound acetamide in fishery products. koreascience.kr C18 SPE columns have been utilized to reduce matrix interference in milk samples for LC-MS/MS analysis of this compound and its metabolites. researchgate.net The optimization of SPE parameters, such as the choice of sorbent, conditioning and elution solvents, and flow rates, is crucial for achieving high recovery and clean extracts. ub.edunih.gov For example, in the analysis of cephalosporins, including this compound, in beef muscle using dispersive-SPE (d-SPE), a mixture of C18 and PSA sorbents was found effective for clean-up. ub.edu
LLE involves the partitioning of analytes between two immiscible liquid phases. While not as extensively detailed in the provided results specifically for this compound compared to SPE, LLE is a fundamental extraction technique that can be part of sample preparation protocols for complex matrices. Some methods may combine LLE with SPE for more comprehensive clean-up. For example, in the determination of desfuroylthis compound cysteine disulfide in bovine tissues, acetonitrile and hexane (B92381) were used for protein and fat removal before SPE cleanup for liver and muscle samples. acs.org
Optimization of both SPE and LLE protocols is essential to maximize the extraction recovery of this compound and its metabolites while minimizing the co-extraction of matrix components that can interfere with downstream analysis. nih.govub.edunih.gov
Matrix Effects and Method Validation Considerations in Analytical Chemistry
Matrix effects are a significant consideration in the quantitative analysis of this compound in complex biological and environmental samples. nih.govnih.govscielo.br The matrix, which includes components from the sample other than the analyte, can affect the analytical signal, leading to signal suppression or enhancement, particularly in techniques like LC-MS/MS. nih.govscielo.br For example, porcine feces have been shown to cause a significant matrix effect for this compound, resulting in signal enhancement. nih.gov Milk is also a complex matrix rich in fats and proteins that can impact this compound analysis. nih.gov
To address matrix effects and ensure the reliability of analytical results, method validation is crucial. koreascience.krresearchgate.netresearchgate.netnih.govresearchgate.netsciencepub.net Validation parameters typically include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). koreascience.krresearchgate.netresearchgate.netresearchgate.netsciencepub.net
Matrix-matched calibration is often necessary to compensate for matrix effects. nih.gov This involves preparing calibration standards in a blank matrix similar to the samples being analyzed. Studies have shown that using matrix-matched calibration can be essential for accurate quantitative determination of this compound in matrices like milk where significant signal enhancement is observed. nih.gov
Method validation confirms that the analytical method is suitable for its intended purpose, providing confidence in the accuracy and reliability of the results obtained for this compound and its metabolites in various complex matrices. koreascience.krresearchgate.netresearchgate.netresearchgate.netsciencepub.net
Research on Ceftiofur in Veterinary Microbiology and Disease Management Strategies
In Vitro Susceptibility Profiling of Veterinary Pathogens to Ceftiofur (B124693)
The in vitro activity of this compound, a third-generation cephalosporin (B10832234) developed exclusively for veterinary use, has been extensively evaluated against a wide range of bacterial pathogens. tdl.org These studies are crucial for understanding its spectrum of activity and for guiding therapeutic decisions in clinical practice. The primary methods for assessing in vitro susceptibility are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar (B569324) or broth dilution susceptibility test. dvm360.com The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum, indicating bactericidal activity. dvm360.com For this compound, these values are commonly determined using standardized broth microdilution methods that adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI). tdl.org
Studies have demonstrated that this compound and its primary metabolite, desfuroylthis compound (B1239554), are highly active against many Gram-negative and Gram-positive bacteria of veterinary importance. nih.gov For instance, against ceftriaxone-susceptible clinical isolates of Escherichia coli and Klebsiella pneumoniae, this compound exhibited low MIC values, with an MIC50 of 0.5 mg/L and an MIC90 of 1.0 mg/L. nih.gov However, isolates producing extended-spectrum beta-lactamases (ESBLs) showed significant resistance, with an MIC50 of ≥32 mg/L. nih.gov
In the context of bovine respiratory disease (BRD), pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Haemophilus somnus have remained highly susceptible to this compound since its approval. tdl.org Monitoring programs have shown no significant change in this compound MIC values for these pathogens over several years. tdl.org Similarly, this compound has shown potent in vitro activity against swine respiratory disease pathogens, including Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis. nih.gov
Research on various bacterial isolates from birds has also highlighted this compound's efficacy. The MICs for P. multocida isolates ranged from 0.625 to 2.5 µg/ml, with the MBC values being equal to or double the MICs, confirming its bactericidal action. scirp.org
Table 1: In Vitro Activity of this compound against Various Veterinary Pathogens
| Bacterial Species | Animal Host | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Escherichia coli (ESBL-negative) | General | - | 0.5 nih.gov | 1.0 nih.gov |
| Klebsiella pneumoniae (ESBL-negative) | General | - | 0.5 nih.gov | 1.0 nih.gov |
| Escherichia coli (ESBL-positive) | General | - | ≥32 nih.gov | - |
| Mannheimia haemolytica | Bovine | ≤0.03 - 0.25 | ≤0.03 | ≤0.03 |
| Pasteurella multocida | Bovine | ≤0.03 - 0.12 | ≤0.03 | ≤0.03 |
| Haemophilus somnus | Bovine | ≤0.03 - 0.06 | ≤0.03 | ≤0.03 |
| Pasteurella multocida | Avian | 0.625 - 2.5 scirp.org | - | - |
| Staphylococcus spp. | General | - | - | 1.0 (this compound) nih.gov |
| Staphylococcus spp. | General | - | - | 4.0-8.0 (Desfuroylthis compound) nih.gov |
| Streptococcus suis | Swine | - | - | ≤0.06 |
| Actinobacillus pleuropneumoniae | Swine | ≤0.03 - 0.12 | ≤0.03 | 0.06 |
Data compiled from multiple sources. Specific values may vary between studies.
Antimicrobial breakpoints are specific MIC values used to categorize a bacterial isolate as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent. wisc.edu These interpretive criteria are essential for predicting the clinical outcome of treatment. asm.org The establishment of veterinary-specific breakpoints is a rigorous process undertaken by bodies such as the CLSI's Veterinary Antimicrobial Susceptibility Testing (VAST) subcommittee. nih.gov
The determination of this compound breakpoints involves the integration of several data types:
MIC distributions: Analyzing the MIC values for a large population of specific bacterial pathogens. nih.gov
Pharmacokinetic/pharmacodynamic (PK/PD) data: Correlating the drug concentrations achieved in the animal with the MICs required to inhibit or kill the bacteria. nih.gov
Clinical efficacy studies: Evaluating the treatment outcomes in clinical trials. dvm360.com
For example, the CLSI-approved breakpoints for this compound in the context of bovine respiratory disease are ≤2 µg/mL for susceptible, 4 µg/mL for intermediate, and ≥8 µg/mL for resistant. dvm360.comwisc.edu For swine respiratory pathogens, recommended breakpoints are similar: ≤2 µg/mL (S), 4 µg/mL (I), and ≥8 µg/mL (R). nih.gov These standardized breakpoints allow veterinary microbiology laboratories to provide clinicians with meaningful interpretations of susceptibility test results, guiding appropriate therapeutic use. asm.orgnih.gov The use of breakpoints specific to the host species and disease is critical, as extrapolating from human standards or other animal species may not accurately predict clinical success. wisc.eduasm.org
Table 2: CLSI-Approved this compound Breakpoints for Specific Veterinary Pathogens
| Host Animal | Disease | Pathogen(s) | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
|---|---|---|---|---|---|
| Cattle | Bovine Respiratory Disease | Mannheimia haemolytica, Pasteurella multocida, Histophilus somni | ≤ 2 wisc.edu | 4 wisc.edu | ≥ 8 wisc.edu |
| Swine | Swine Respiratory Disease | Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis | ≤ 2 nih.gov | 4 nih.gov | ≥ 8 nih.gov |
| Horses | Respiratory Disease | Streptococcus equi subsp. zooepidemicus | ≤ 0.5 | 1 | ≥ 2 |
Breakpoints are subject to periodic review and updates by the CLSI.
Epidemiological Studies of this compound Resistance in Bacterial Isolates from Animal Populations
The epidemiology of this compound resistance is a significant area of research, driven by concerns that the use of this critically important antimicrobial in animals could select for resistant bacteria, potentially impacting both animal and human health.
The prevalence of resistance varies significantly by animal species. In the U.S. study, higher-than-average proportions of this compound-resistant Salmonella were found in cattle (17.6%), horses (19.2%), and dogs (20.8%). nih.govmadbarn.com Lower levels were reported in turkeys (6.8%), chickens (7.1%), and swine (4.6%). nih.govmadbarn.com In dairy calves, a high prevalence of this compound-resistant Gram-negative enteric bacteria has been observed, with 88.5% of sampled calves shedding these organisms. nih.gov
In chickens, the prevalence of this compound-resistant E. coli can fluctuate significantly across different stages of the production cycle. One study in China found the prevalence varied from 3.33% in eggs to 100% during the growing period, highlighting the complex dynamics of resistance on farms. mdpi.com High prevalence rates of this compound-resistant Enterobacteriaceae have also been found in retail chicken meat (87.5%) and fish (80%) in Egypt, indicating a potential foodborne route of exposure for humans. ekb.eg
Table 3: Prevalence of this compound Resistance in Salmonella enterica from Various Animal Sources in the USA (1999-2003)
| Animal Source | Percentage of Resistant Isolates |
|---|---|
| Cattle | 17.6% nih.govmadbarn.com |
| Horses | 19.2% nih.govmadbarn.com |
| Dogs | 20.8% nih.govmadbarn.com |
| Chickens | 7.1% nih.govmadbarn.com |
| Turkeys | 6.8% nih.govmadbarn.com |
| Swine | 4.6% nih.govmadbarn.com |
Data from the National Antimicrobial Resistance Monitoring System (NARMS). nih.govmadbarn.com
This compound resistance patterns exhibit notable variations across different geographic regions and over time. These variations are often linked to differences in antimicrobial usage practices, animal husbandry, and the clonal spread of specific resistant strains.
A compelling example of temporal and geographic variation was documented in Canada. In the province of Québec, a sharp decline in this compound resistance among Salmonella Heidelberg from retail chicken (from >60% to 7%) and humans (from ~35% to 8%) was observed following a voluntary withdrawal of extra-label this compound use in chicken hatcheries in 2005. cdc.govnih.gov However, after the partial reintroduction of this compound use in 2007, resistance rates began to increase again, demonstrating a direct link between antimicrobial use and resistance prevalence. cdc.gov In 2008, geographic differences within Canada were apparent, with the prevalence of this compound-resistant E. coli being highest in British Columbia and lowest in Québec. cdc.gov
In the United States, a significant temporal trend was observed in Salmonella isolates from animals, where resistance to this compound increased more than four-fold, from 4.0% in 1999 to 18.8% in 2003. nih.govmadbarn.com This increase was not uniform across all Salmonella serotypes; for instance, S. Newport showed a particularly high level of resistance at 70.4%. nih.govmadbarn.com Such temporal data are crucial for monitoring the evolution of resistance and evaluating the effectiveness of stewardship interventions.
Molecular Characterization of this compound-Resistant Strains from Animal Sources
Understanding the genetic basis of this compound resistance is fundamental to tracking its spread and developing strategies to mitigate it. Resistance to this compound, and other extended-spectrum cephalosporins, in Gram-negative bacteria like E. coli and Salmonella is primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.
The most common enzymes responsible for this compound resistance in veterinary isolates are extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases. nih.gov
ESBLs: These enzymes, particularly those from the CTX-M family, confer high levels of resistance to third-generation cephalosporins. nih.gov The blaCTX-M genes are frequently identified in this compound-resistant E. coli from various animal sources, including companion animals and poultry. mdpi.comnih.gov For example, in a study of ESBL-producing E. coli from companion animals in the U.S., blaCTX-M genes were detected in 100% of the isolates. nih.gov
AmpC β-Lactamases: Plasmid-mediated AmpC β-lactamases, especially those encoded by the blaCMY-2 gene, are another major cause of this compound resistance. nih.gov The CMY-2 enzyme is widely distributed in this compound-resistant E. coli and Salmonella from cattle, poultry, and other animals. nih.govnih.gov In a study of dairy calves, 96% of this compound-resistant E. coli isolates possessed the blaCMY-2 gene. nih.gov Similarly, this gene was predominantly associated with this compound resistance in Salmonella isolates from various animals in the USA. nih.govmadbarn.com
These resistance genes are often located on mobile genetic elements such as plasmids, which can be transferred between bacteria, facilitating the rapid dissemination of resistance. nih.govnih.gov The acquisition of plasmids encoding genes like blaCMY-2 is considered a primary driver for the observed increase in this compound resistance in Salmonella from animal isolates. nih.gov Molecular typing methods, such as pulsed-field gel electrophoresis (PFGE) and whole-genome sequencing (WGS), are used to characterize the genetic relatedness of resistant strains, helping to understand their clonal spread within and between animal populations. nih.govmdpi.com
Table 4: Predominant β-Lactamase Genes Conferring this compound Resistance in Veterinary Pathogens
| Gene Family | Specific Gene(s) | Bacterial Species | Animal Source(s) |
|---|---|---|---|
| ESBL (Class A) | blaCTX-M group (e.g., blaCTX-M-55) | Escherichia coli | Companion Animals, Poultry mdpi.comnih.gov |
| ESBL (Class A) | blaTEM, blaSHV | Escherichia coli | Companion Animals nih.gov |
| AmpC (Class C) | blaCMY-2 | Escherichia coli, Salmonella enterica | Cattle, Poultry, Companion Animals nih.govnih.govnih.gov |
| Carbapenemase | blaNDM-5 | Escherichia coli | Poultry mdpi.com |
Research on Combination Antimicrobial Therapies Involving this compound for Enhanced Efficacy and Resistance Prevention
In the face of rising antimicrobial resistance, research into combination therapies involving this compound aims to enhance clinical efficacy and mitigate the development of resistance. One area of investigation has been the combination of this compound with other antimicrobial agents to achieve synergistic or additive effects against multidrug-resistant pathogens.
A notable study investigated the in vitro activity of a combination of this compound and danofloxacin (B54342) against resistant Escherichia coli. nih.govnih.gov The findings from this research demonstrated a significant synergistic effect in 83% of the isolates tested. nih.govnih.gov This combination therapy was also found to be bactericidal against all the E. coli strains included in the study. iranjournals.ir A key outcome of this research was the substantial reduction in the mutant prevention concentration of this compound, which was lowered by up to 4000-fold when used in combination with danofloxacin compared to its use alone. nih.goviranjournals.ir This suggests that the combination could be a valuable tool in preventing the emergence of resistant bacterial strains. nih.govnih.gov
Another study focused on the combination of this compound with the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) for the treatment of bovine respiratory disease (BRD). This research found that the this compound/ketoprofen combination was more effective than this compound alone in controlling BRD in calves. researchgate.net The combination led to a faster reduction in pyrexia and a higher rate of clinical success. researchgate.net This highlights the benefit of combining antimicrobial action with anti-inflammatory treatment to improve clinical outcomes.
However, not all combinations have shown synergistic effects. Research on the in vitro activities of tulathromycin and this compound, both individually and in combination with other antimicrobials, against bovine Pasteurella multocida and Mannheimia haemolytica isolates found that the combination of tulathromycin and this compound primarily resulted in an indifferent response, with no instances of synergism and rare occurrences of antagonism. researchgate.net
**Interactive Data Table: In Vitro Efficacy of this compound and Danofloxacin Combination against Resistant *E. coli***
| Metric | Finding | Source |
| Synergistic Effect | The combination of this compound and danofloxacin showed a synergistic effect against 83% of the resistant E. coli isolates tested. | nih.govnih.gov |
| Bactericidal Activity | The combination was determined to be bactericidal against all tested E. coli strains. | iranjournals.ir |
| Mutant Prevention Concentration (MPC) | The MPC of this compound was reduced by up to 4000-fold when used in combination with danofloxacin. | nih.goviranjournals.ir |
| Efficacy against Resistant Strains | The combination effectively inhibited the growth of E. coli strains that were resistant to either this compound or newer generation fluoroquinolones. | nih.goviranjournals.ir |
Impact of this compound Use on Microbial Ecology of Animal Microbiomes and Resistomes
The use of this compound in veterinary medicine can have a significant impact on the microbial ecology of animal microbiomes and contribute to the development of the resistome, which is the collection of all antibiotic resistance genes in a microbial community.
Studies in dairy cattle have shown that both intramammary and intramuscular administration of this compound can lead to notable changes in the gut microbiome and resistome. nih.govusda.gov Intramammary this compound treatment was found to have variable but persistent effects, with some treated cows shedding higher levels of this compound-resistant bacteria for up to two weeks post-treatment. nih.govresearchgate.netbiorxiv.org This treatment also led to a greater abundance of genes encoding extended-spectrum β-lactamases (ESBLs) which persisted for up to nine weeks. nih.govresearchgate.netbiorxiv.org Similarly, intramuscular this compound treatment in dairy cows with metritis resulted in persistently higher levels of Gram-negative bacteria with resistance to this compound and an increased abundance of ESBL genes for up to four weeks. usda.gov The most abundant resistance genes detected in this study were blaCMY-4, blaACI-1, cfxA5, and cfxA6. usda.gov Another study on dairy cows treated with this compound crystalline-free acid (CCFA) also observed a significant increase in the blaCMY-2 gene. mdpi.com
Research in pigs has also demonstrated the impact of this compound on the gut microbiome and resistome. Intramuscular administration of this compound in pigs led to an increase in members of the Proteobacteria phylum. nih.gov On a genus level, this compound treatment affected the abundance of eight different genera. nih.gov At the resistome level, this compound use in pigs was associated with the selection of TetQ containing Bacteroides, CfxA6 containing Prevotella, and blaTEM-1 containing Escherichia coli. nih.gov However, the levels of these resistance genes tended to return to control levels 21 days after treatment. nih.gov Another study in pigs showed that this compound injection caused a significant but temporary decrease in the E. coli population. asm.orgresearchgate.net
In neonatal lambs, parenteral administration of this compound Crystalline Free Acid (CCFA) resulted in distinct microbial populations compared to a control group, with a significant decrease in alpha and beta diversity. mdpi.comnih.gov While the treatment caused a reduction in several key microbial taxa during the nursing period, these differences diminished by day 56, indicating a degree of resilience in the early sheep fecal microbiome. mdpi.comnih.gov Notably, the CCFA-treated lambs had core microbes that potentially carried multiple antibiotic resistance genes, including those for beta-lactam, fosfomycin, and methicillin (B1676495) resistance. mdpi.comnih.gov
Interactive Data Table: Impact of this compound on Animal Microbiomes and Resistomes
| Animal | Administration Route | Key Findings on Microbiome | Key Findings on Resistome | Source |
| Dairy Cattle | Intramammary | Lower microbiota abundance and richness at week 5. nih.govresearchgate.netbiorxiv.org | Increased abundance of genes encoding ESBLs (CfxA, ACI-1, CMY) for up to 9 weeks. nih.govresearchgate.netbiorxiv.org A subset of cows shed higher levels of this compound-resistant bacteria for up to 2 weeks. nih.govresearchgate.netbiorxiv.org | nih.govresearchgate.netbiorxiv.org |
| Dairy Cattle | Intramuscular | Some differences in taxa abundance post-treatment, but no substantial changes in microbiota diversity. usda.gov | Persistently higher levels of this compound-resistant Gram-negative bacteria and ESBL genes (blaCMY-4, blaACI-1, cfxA5, cfxA6) for up to 4 weeks. usda.gov | usda.gov |
| Pigs | Intramuscular | Increase in Proteobacteria members; significant changes in 8 genera. nih.gov Transitory decrease in the E. coli population. asm.orgresearchgate.net | Selection for TetQ in Bacteroides, CfxA6 in Prevotella, and blaTEM-1 in Escherichia coli. nih.gov Resistance gene levels returned to baseline after 21 days. nih.gov | nih.govasm.orgresearchgate.net |
| Neonatal Lambs | Parenteral | Significant decrease in alpha and beta diversity; reduction in key microbial taxa during nursing, with recovery by day 56. mdpi.comnih.gov | Core microbes in treated lambs potentially carried multiple resistance genes (beta-lactam, fosfomycin, methicillin). mdpi.comnih.gov | mdpi.comnih.gov |
Strategic Approaches to Mitigate Antimicrobial Resistance Associated with Ceftiofur Use
Principles of Antimicrobial Stewardship in Veterinary Medicine for Ceftiofur (B124693) Optimization
Antimicrobial stewardship in veterinary medicine is crucial for preserving the effectiveness of antibiotics like this compound and minimizing the development and spread of resistance ava.com.aunih.govresearchgate.net. Key principles include using antibiotics only when necessary for treating bacterial infections, selecting the appropriate drug for the specific pathogen, and administering it at the correct dosage and duration ava.com.aumsdvetmanual.com. For this compound, this means avoiding its use for viral infections or as a substitute for good management practices ava.com.au.
Optimization of this compound use involves several considerations. Veterinarians are encouraged to consult disease- and species-specific guidelines to inform antimicrobial selection ava.com.au. Utilizing culture and susceptibility testing when clinically relevant, especially if initial treatment fails, helps guide the choice of the most effective antibiotic and can prevent unnecessary this compound use ava.com.au. Prioritizing narrow-spectrum antibiotics over broad-spectrum ones, when appropriate, is another important principle ava.com.au.
Efforts to reduce this compound usage in dairy cattle, where it is commonly used for mastitis and metritis, have shown that modifying treatment protocols can significantly reduce antimicrobial use without compromising animal health mdpi.com. For instance, studies suggest that antimicrobial treatment may not be necessary for most cases of non-severe clinical mastitis that are culture-negative or caused by Gram-negative pathogens mdpi.com. Additionally, efficacious alternatives to this compound are available for treating mastitis caused by Gram-positive bacteria mdpi.com.
Regulatory measures also play a role in promoting responsible this compound use. In the United States, for example, the FDA has prohibited certain extralabel uses of cephalosporin (B10832234) drugs, including this compound, in cattle, swine, chickens, and turkeys to mitigate resistance risks fda.gov. This includes using these drugs at unapproved dose levels, frequencies, durations, or routes of administration, or for disease prevention fda.gov.
Molecular Epidemiology and Surveillance as Tools for Resistance Control and Early Detection
Molecular epidemiology and surveillance are essential for monitoring the emergence and spread of this compound resistance, identifying resistance mechanisms, and informing control strategies nih.govplos.orgwho.inttandfonline.comcapes.gov.br. Surveillance programs involve collecting bacterial isolates from animals, performing antimicrobial susceptibility testing, and characterizing resistance genes tandfonline.comhealth.gov.aunih.gov.
Studies using molecular epidemiology have revealed that resistance to this compound is often linked to the presence of specific beta-lactamase genes, such as blaCMY-2, which is frequently found on plasmids and can be horizontally transferred between bacteria nih.govplos.orgnih.gov. This plasmid-mediated resistance is a significant concern as it can contribute to the dissemination of resistance among different bacterial populations and potentially to human pathogens plos.orgmsdvetmanual.com.
Surveillance data can highlight trends in resistance over time and across different animal populations and geographical regions who.inttandfonline.com. For example, surveillance in chicken abattoirs and retail chicken has shown a significant increase in this compound resistance in Escherichia coli and Salmonella isolates who.int. Similarly, studies in dairy calves have demonstrated the prevalence of multidrug-resistant E. coli strains, with a high percentage carrying the blaCMY-2 gene nih.gov.
Molecular techniques like pulsed-field gel electrophoresis (PFGE) and gene sequencing are used to type resistant isolates and understand the clonal relationships and transmission pathways of resistant bacteria nih.govcapes.gov.br. This information is vital for tracing the source of resistance and implementing targeted control measures nih.gov. Continuous surveillance and molecular characterization of resistant strains are necessary for early detection of emerging resistance patterns and evaluating the impact of stewardship interventions tandfonline.com.
Development of Novel Diagnostics for Rapid this compound Resistance Detection
Rapid and accurate diagnostic methods are crucial for informing timely treatment decisions and preventing the unnecessary use of this compound when resistance is present ava.com.au. Traditional antimicrobial susceptibility testing methods, such as disk diffusion and minimum inhibitory concentration (MIC) determination, can take 24-48 hours to yield results health.gov.au. Novel diagnostics aim to significantly reduce this turnaround time.
The development of rapid diagnostics for this compound resistance focuses on detecting resistance genes or the presence of resistance-conferring enzymes asm.org. Molecular methods like PCR can quickly identify specific resistance genes, such as blaCMY-2 nih.govnih.gov. While not specifically focused on this compound in the search results, the use of rapid diagnostic systems to guide strategic treatment of clinical mastitis has been explored, with systems focusing on differentiating Gram-negative and Gram-positive infections, which can influence antimicrobial selection ava.com.au.
Further research and development are needed to create rapid, user-friendly, and cost-effective diagnostic tools that can be readily implemented in veterinary practice. Such tools would enable veterinarians to quickly determine the susceptibility of the infecting pathogen to this compound, allowing for more targeted and effective treatment decisions and reducing the selective pressure that drives resistance.
Research on Alternative Therapeutic Strategies to Reduce Reliance on this compound (e.g., Phage Therapy, Vaccines)
Reducing reliance on this compound and other critically important antibiotics necessitates the development and implementation of alternative therapeutic strategies frontiersin.orgresearchgate.net. Research is ongoing in several areas, including phage therapy and vaccines.
Phage therapy involves using bacteriophages, which are viruses that specifically infect and kill bacteria, to treat bacterial infections nih.govwho.int. Phages offer a potential alternative or complementary approach to antibiotics, particularly against multidrug-resistant bacteria nih.govwho.int. In veterinary medicine, phages are being explored for treating infections in livestock and companion animals, with the goal of reducing antibiotic consumption who.int. Case studies have shown successes in treating infections caused by resistant bacteria in animals using phage therapy who.int.
Vaccines play a crucial role in preventing bacterial infections, thereby reducing the need for antibiotic treatment, including this compound frontiersin.org. Developing effective vaccines against key bacterial pathogens that commonly necessitate this compound treatment can significantly contribute to reducing antibiotic use and the associated resistance pressure.
Other alternative strategies under investigation include the use of probiotics and prebiotics to modulate the host microbiome and enhance resistance to infection, as well as exploring antimicrobial peptides and phytochemicals with antibacterial properties frontiersin.orgresearchgate.netnih.govfrontiersin.org. Research into novel approaches like gene editing techniques to control bacterial pathogens is also being explored frontiersin.org.
While promising, many of these alternative strategies are still in various stages of research and development, and further studies are needed to evaluate their efficacy, safety, and feasibility for widespread use in veterinary medicine.
Future Research Directions and Emerging Areas in Ceftiofur Studies
Elucidation of Novel and Cryptic Ceftiofur (B124693) Resistance Mechanisms
Understanding the mechanisms by which bacteria develop resistance to this compound is paramount for preserving its efficacy. While the production of beta-lactamases, particularly plasmid-encoded AmpC-like enzymes such as CMY-2, is a well-established mechanism of resistance to cephalosporins like this compound, there is a critical need to elucidate novel and cryptic resistance pathways wikipedia.orgasm.org. Future research should focus on identifying resistance mechanisms that are not yet fully understood or easily detected by conventional methods researchgate.netfrontiersin.org.
Genomics, transcriptomics, and metagenomics, coupled with functional studies, are considered the future of antimicrobial resistance research nih.gov. These advanced techniques can help uncover resistance genes that are highly divergent from known sequences, genes where sequence alone does not predict resistance function, bifunctional resistance genes, and those with unconventional mechanisms frontiersin.org. For example, studies have shown that even subtle genetic changes can lead to fluoroquinolone resistance, highlighting the potential for cryptic mechanisms frontiersin.org. Research into the interaction between antibiotics and biocides also presents future avenues for countering AMR mdpi.com. Furthermore, investigating the role of efflux pump systems and AMR gene silencers, such as the CRISPR-Cas system, represents promising areas for developing strategies to overcome resistance mdpi.com.
Advanced Pharmacokinetic/Pharmacodynamic Modeling for Optimized and Sustainable Use in Animal Production
Optimizing the use of this compound in animal production requires a deeper understanding of its pharmacokinetics (PK) and pharmacodynamics (PD). Advanced PK/PD modeling is crucial for determining rational dosage regimens that maximize therapeutic efficacy while minimizing the selection and development of resistant bacteria walshmedicalmedia.comresearchgate.net. Future research should focus on developing sophisticated models that account for factors influencing drug disposition and effect in target animal populations.
Studies utilizing non-linear mixed-effects (NLME) models have shown promise in describing this compound pharmacokinetics in animals like dogs, identifying covariates such as gender that can influence absorption frontiersin.org. These models can be used to predict the probability of achieving specific pharmacodynamic targets, such as maintaining drug concentrations above the minimum inhibitory concentration (MIC) for a sufficient duration frontiersin.org. Future research should extend these modeling approaches to a wider range of animal species and production settings, incorporating factors like disease state, physiological variations, and co-infections. The goal is to refine dosing strategies to ensure effective treatment outcomes while reducing the selective pressure for resistance. This includes exploring the PK/PD of long-acting formulations of this compound to ensure sustained therapeutic levels and minimize the frequency of administration walshmedicalmedia.comresearchgate.netnih.gov.
Long-term Ecological Impacts of this compound and Its Metabolites on Environmental Health and Microbiomes
The use of this compound in veterinary medicine can lead to its excretion and subsequent entry into the environment, potentially impacting environmental health and various microbiomes. Future research needs to comprehensively assess the long-term ecological impacts of this compound and its active metabolites, such as desfuroylthis compound (B1239554), on soil, water, and the microbiomes within these environments and in non-target organisms wikipedia.orgtiho-hannover.demdpi.comnih.gov.
Studies have shown that antibiotics can disrupt commensal gut microbiota in animals, with potential long-term consequences tiho-hannover.demdpi.com. Research is needed to understand how this compound and its metabolites persist and transform in different environmental matrices and their effects on microbial community structure, diversity, and the dissemination of antimicrobial resistance genes (ARGs) mdpi.comresearchgate.net. For instance, investigations into the impact of this compound on anaerobic digestion of manure have shown effects on hydrolytic bacteria and the potential for increasing ARGs researchgate.net. The interconnectedness of environmental chemicals and microbiomes and their potential to affect health and disease is an emerging area, highlighting the need to consider these interactions in risk assessments nih.govumich.edu. Future studies should employ multi-omics approaches, combining metagenomics and metabolomics, to gain a holistic understanding of the complex interactions between this compound residues, environmental microbiomes, and the resistome nih.gov.
Integration of 'One Health' Principles in this compound Research to Understand Interconnectedness of Resistance
Antimicrobial resistance is a complex issue that transcends the boundaries of human, animal, and environmental health, necessitating a "One Health" approach who.intmdpi.comresearchgate.netfrontiersin.orgasm.org. Future research on this compound resistance must increasingly integrate One Health principles to understand the interconnectedness of resistance development and spread across these sectors.
This involves collaborative, multisectoral research efforts to track the movement of resistant bacteria and resistance determinants between animals, humans, and the environment who.intmdpi.comfrontiersin.orgasm.org. Studies should investigate the role of animal agriculture, wastewater, and environmental reservoirs in the transmission of this compound-resistant organisms mdpi.commdpi.com. Integrating molecular epidemiology and genetic relatedness studies across different hosts and the environment is crucial for understanding the evolution and global burden of resistant microorganisms frontiersin.org. A One Health perspective is essential for developing effective strategies to prevent and control AMR, including improved surveillance, stewardship, infection control, and sanitation who.intasm.org.
Development of Next-Generation Analytical Techniques for Ultra-Trace Detection and Comprehensive Metabolite Profiling
Accurate and sensitive analytical techniques are vital for monitoring this compound residues and its metabolites in various matrices, including animal products and the environment mdpi.comnih.gov. Future research should focus on developing next-generation analytical techniques capable of ultra-trace detection and comprehensive metabolite profiling.
Q & A
Q. What analytical methods are recommended for quantifying Ceftiofur in pharmaceutical formulations, and how do their validation parameters compare?
- Methodological Answer : High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard for quantifying this compound. For HPLC, use a LiChrospher DIOL column with mobile phases optimized for separating this compound from impurities . UPLC-PDA methods offer faster analysis (e.g., 4–200 μg/mL linear range, R² > 0.9998) with a detection limit of 2 μg/mL (S/N > 3) .
- Validation Table :
| Method | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Key Advantage |
|---|---|---|---|---|
| HPLC | Not specified | - | - | Robust impurity separation |
| UPLC | 4–200 | 2 | 4 | Rapid analysis (~5 min) |
Q. How should researchers design pharmacokinetic (PK) studies for this compound in non-traditional animal models?
- Methodological Answer : Focus on species-specific physiology. For example, in camels, single intramuscular doses of this compound-CAF (crystalline acid-free form) achieve sustained serum concentrations for ≥4 days. Measure key PK parameters (e.g., t₁/₂, Cₘₐₓ, AUC) using LC-MS/MS and compare with established models (e.g., horses, cattle) .
- PK Parameter Comparison :
| Species | t₁/₂ (h) | Cₘₐₓ (μg/mL) | AUC (h·μg/mL) | Administration Route |
|---|---|---|---|---|
| Camels | 24–36 | 8.5 | 450 | Intramuscular |
| Cattle | 12–18 | 10.2 | 320 | Subcutaneous |
Advanced Research Questions
Q. What mathematical models predict plasmid-mediated resistance to this compound in commensal bacteria, and how do conjugation rates influence outcomes?
- Methodological Answer : Deterministic models incorporating parameters like plasmid transfer rate (r), bacterial growth rate (a), and this compound inactivation rate (c) can simulate resistance dynamics. For E. coli, r = 0.17 and c = 0.01 predict persistent resistance even without drug pressure. Sensitivity analysis shows b (fitness cost of resistance) and u (resistance acquisition rate) are critical .
- Key Model Parameters :
| Parameter | Symbol | Value | Impact on Resistance Persistence |
|---|---|---|---|
| Conjugation rate | r | 0.17 | Directly proportional |
| Fitness cost | b | 423 | Inversely proportional |
| Drug inactivation | c | 0.01 | Reduces selection pressure |
Q. How can synthesis pathways for this compound derivatives be optimized to improve yield and purity?
- Methodological Answer : Desfuroylthis compound synthesis involves deacylation of this compound using NaOH in methanol/water, followed by cyclization with acetic acid. Optimize reaction conditions (e.g., temperature, solvent ratios) and use HPLC to monitor intermediate purity. For scale-up, replace batch processing with flow chemistry to enhance reproducibility .
- Synthesis Steps :
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Deacylation of this compound | NaOH, methanol/water, 25°C, 2 h |
| 2 | Acidification and intermediate formation | Acetic acid, HCl, 40°C, 1 h |
| 3 | Cyclization to Desfuroylthis compound | Acetic acid, 60°C, 3 h |
Data Analysis & Contradiction Resolution
Q. How should researchers resolve contradictions in this compound efficacy data across studies?
- Methodological Answer : Conduct meta-analyses stratified by variables like dosing regimen, animal species, and bacterial strain. For example, discrepancies in MIC values may arise from methodological differences (e.g., broth microdilution vs. disk diffusion). Use standardized CLSI/EUCAST guidelines and report confidence intervals for statistical robustness .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound-related experiments?
- Methodological Answer : Pre-register experimental designs (e.g., on Open Science Framework) and share raw data/supplementary materials (e.g., chromatograms, strain genotypes). For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
